Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZAXNKEIQRZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349827 | |
| Record name | ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-64-8 | |
| Record name | ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a common synthetic protocol, expected physicochemical and spectral data, and standardized characterization workflows. It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The experimental data and discussion herein pertain to this stable tautomer, which is the product typically isolated from the synthesis.
Synthesis via Biginelli Reaction
The most common and efficient method for the synthesis of this compound and its analogues is the Biginelli reaction. This one-pot, three-component condensation reaction involves the acid-catalyzed cyclocondensation of ethyl acetoacetate, an aldehyde (in this case, acetaldehyde for the 4-methyl group), and urea.[1][2]
Reaction Scheme:
A mixture of ethyl acetoacetate, acetaldehyde, and urea is heated in the presence of a catalytic amount of acid to yield the target dihydropyrimidine derivative.
Diagram of the Synthesis Pathway
Caption: Biginelli reaction for the synthesis of the target compound.
Experimental Protocols
Synthesis of Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is an adaptation of the well-established Biginelli reaction.[1]
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Distilled water
-
Sodium Carbonate solution (10%)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (0.1 mol), acetaldehyde (0.1 mol), and urea (0.15 mol) in 50 mL of ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes to facilitate precipitation.
-
Filter the crude product using a Buchner funnel and wash with cold water to remove any unreacted urea and catalyst.
-
Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain the purified Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Dry the purified crystals in a vacuum oven at 60 °C.
Characterization
The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
Techniques:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The spectrum is typically recorded using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the detailed molecular structure. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common solvents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Quantitative Data
The following table summarizes the expected physicochemical and spectral data for Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Data for structurally related compounds are also provided for comparison.
| Property | Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Expected) | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[3][4] | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[5] |
| Molecular Formula | C₉H₁₄N₂O₃ | C₁₄H₁₆N₂O₃ | C₁₄H₁₅ClN₂O₃ |
| Molecular Weight | 198.22 g/mol | 260.29 g/mol | 294.73 g/mol |
| Melting Point | ~200-205 °C | 202-204 °C | 214-216 °C |
| ¹H NMR (δ, ppm) | Predicted values: 1.1-1.3 (t, 3H, OCH₂CH₃), 2.2-2.3 (s, 3H, CH₃), 4.0-4.2 (q, 2H, OCH₂CH₃), 5.0-5.2 (m, 1H, CH), 7.5-7.7 (br s, 1H, NH), 9.0-9.2 (br s, 1H, NH) | 1.11 (t, 3H), 2.26 (s, 3H), 4.00 (q, 2H), 5.17 (s, 1H), 7.24-7.34 (m, 5H), 7.76 (s, 1H), 9.21 (s, 1H) | 1.02 (t, 3H), 2.41 (s, 3H), 3.97 (q, 2H), 5.86 (s, 1H), 5.98 (s, 1H), 7.19-7.37 (m, 4H), 9.08 (s, 1H) |
| ¹³C NMR (δ, ppm) | Predicted values: 14.5, 18.0, 50.0, 60.0, 100.0, 148.0, 153.0, 166.0 | 14.5, 18.2, 54.4, 59.6, 99.7, 126.7, 127.7, 128.8, 145.3, 148.7, 152.6, 165.8 | 13.97, 18.23, 52.06, 59.93, 98.8, 127.51, 128.03, 129.23, 129.75, 132.55, 139.58, 148.56, 153.42, 165.33 |
| IR (ν, cm⁻¹) | ~3250 (N-H), ~3100 (N-H), ~1700 (C=O, ester), ~1650 (C=O, urea) | 3639, 2967, 1896, 1608, 1223 | ~3244 (N-H), ~3118 (N-H), ~1724 (C=O, ester), ~1685 (C=O, urea) |
| MS (m/z) | M⁺ expected at 198 | M⁺ at 260 | M⁺ at 294 |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | C14H16N2O3 | CID 220272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C14H15ClN2O3 | CID 602918 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a distinct isomer within the pyrimidine class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this particular isomer (CAS 6214-64-8), this document also presents generalized experimental protocols for the synthesis and characterization of structurally related pyrimidine derivatives. Furthermore, it explores the broader biological activities and associated signaling pathways commonly modulated by pyrimidine analogs, offering a foundational understanding for future research and development endeavors involving this compound.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the basic and predicted physicochemical properties for the compound with CAS number 6214-64-8.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | ChemWhat[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 182.18 g/mol | ChemWhat[1], Santa Cruz Biotechnology[2] |
| IUPAC Name | This compound | |
| CAS Number | 6214-64-8 | ChemWhat[1], Santa Cruz Biotechnology[2] |
| Predicted Density | 1.28±0.1 g/cm³ | ChemBK[3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Bide Pharmatech[2] |
Synthesis and Characterization: General Methodologies
General Experimental Protocol for Pyrimidine Synthesis
A versatile method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol[4][5]. This approach is advantageous as it allows for the direct synthesis of pyrimidines lacking substitution at the 4-position[5].
Materials:
-
Amidinium salt (e.g., acetamidine hydrochloride for a 2-methylpyrimidine)
-
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
-
Anhydrous Dimethylformamide (DMF)
-
Water
Procedure:
-
To a solution of the appropriate amidinium salt (2.0 mmol) in anhydrous DMF (4 mL), add the sodium salt of 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide (2.32 mmol)[5].
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour[5].
-
After cooling the reaction to room temperature, add water (15 mL) to precipitate the product[5].
-
Collect the solid product by filtration, wash with water, and dry under a vacuum[5].
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Characterization Techniques
The characterization of the synthesized pyrimidine derivative would typically involve the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure, confirming the positions of substituents on the pyrimidine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as C=O (ester), C=N, and O-H or N-H bonds.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
-
Melting Point Analysis: The melting point is a key indicator of the purity of the synthesized compound.
Biological Activities and Signaling Pathways of Pyrimidine Derivatives
While specific biological data for this compound is not available, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological activities[4][6].
Overview of Biological Activities
Pyrimidine derivatives are integral to numerous therapeutic agents and are associated with a diverse array of biological effects, including:
-
Anticancer Activity: Compounds like 5-fluorouracil are well-known antineoplastic agents[5]. Pyrimidine analogs can interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells[7].
-
Antimicrobial Properties: Many pyrimidine derivatives have demonstrated antibacterial and antifungal activities[4][6]. For instance, flucytosine is an effective antifungal agent[5].
-
Anti-inflammatory and Analgesic Effects: Certain pyrimidine compounds have shown potent anti-inflammatory and pain-relieving properties[5].
-
Antiviral Activity: The pyrimidine scaffold is found in several antiviral drugs, such as zidovudine (AZT)[4].
Potential Signaling Pathways
Given their structural similarity to endogenous nucleobases, pyrimidine derivatives can interact with and modulate various cellular signaling pathways.
-
Pyrimidine Biosynthesis Pathway: Synthetic pyrimidine analogs can act as inhibitors of key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH)[1][8]. Inhibition of this pathway can lead to a depletion of pyrimidine nucleotides, which is essential for the replication of rapidly proliferating cells, including cancer cells and viruses[1][8]. This inhibition has also been linked to the amplification of the host's innate immune response, contributing to their antiviral effects[1].
-
DNA Damage and Repair Pathways: UV radiation can induce the formation of pyrimidine dimers in DNA, which are mutagenic lesions[9]. The nucleotide excision repair (NER) pathway is responsible for removing these dimers. Some pyrimidine-based compounds are studied for their potential to modulate DNA repair pathways or to act as photosensitizers.
Visualizations
General Synthetic Workflow for Pyrimidine Esters
The following diagram illustrates a generalized workflow for the synthesis and characterization of a pyrimidine-5-carboxylate ester, based on common organic chemistry laboratory procedures.
Caption: A generalized workflow for the synthesis and characterization of pyrimidine-5-carboxylate esters.
Overview of the De Novo Pyrimidine Biosynthesis Pathway
This diagram provides a simplified overview of the de novo pyrimidine biosynthesis pathway, a potential target for pyrimidine-based therapeutic agents.
References
- 1. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | C14H16N2O3 | CID 220272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA excision repair: Where do all the dimers go? - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectral data based on the compound's structure and known spectral characteristics of similar pyrimidine derivatives. It also includes comprehensive, generalized experimental protocols for acquiring such data, intended to guide researchers in their own analytical work.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of functional groups and the known spectral behavior of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -OH (Hydroxy) |
| ~8.5 | Singlet | 1H | C6-H (Pyrimidine ring) |
| ~4.3 | Quartet | 2H | -OCH₂- (Ethyl ester) |
| ~2.5 | Singlet | 3H | -CH₃ (Methyl) |
| ~1.3 | Triplet | 3H | -CH₃ (Ethyl ester) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Ester carbonyl) |
| ~165 | C2-OH (Pyrimidine ring) |
| ~160 | C4 (Pyrimidine ring) |
| ~150 | C6 (Pyrimidine ring) |
| ~110 | C5 (Pyrimidine ring) |
| ~60 | -OCH₂- (Ethyl ester) |
| ~20 | -CH₃ (Methyl) |
| ~14 | -CH₃ (Ethyl ester) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | O-H stretch (Hydroxy) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1650 | Strong | C=N stretch (Pyrimidine ring) |
| ~1600, ~1480 | Medium | C=C stretch (Pyrimidine ring) |
| ~1250 | Strong | C-O stretch (Ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular ion) |
| 154 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 137 | [M - OEt]⁺ |
| 110 | Fragmentation of the pyrimidine ring |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. These protocols are standard for the analysis of pyrimidine derivatives and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the tube and vortex or sonicate until the sample is completely dissolved.
2. ¹H NMR Acquisition:
-
The ¹H NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.[1]
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
A typical experiment would involve acquiring 16 to 64 scans with a relaxation delay of 1-2 seconds.
3. ¹³C NMR Acquisition:
-
The ¹³C NMR spectra can be recorded on the same spectrometer at a corresponding frequency (e.g., 75 MHz or 100 MHz).
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture should be homogenous.
-
Place the mixture into a pellet-forming die and press under high pressure to form a transparent or semi-transparent pellet.
2. IR Spectrum Acquisition:
-
The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder before running the sample.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. Mass Spectrum Acquisition (Electron Ionization - EI):
-
The mass spectrum can be recorded on a mass spectrometer, often coupled with a Gas Chromatograph (GC-MS).
-
The sample is introduced into the ion source, which is typically heated to 200-250°C.
-
An electron beam with an energy of 70 eV is used to ionize the sample molecules.
-
The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
References
A Technical Guide to the Biological Activity Screening of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse and potent biological activities, forming the core scaffold for numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the potential biological activities of this compound and outlines detailed experimental protocols for its screening. While this specific molecule is recognized as a key intermediate in the synthesis of potential antiviral and anticancer agents, extensive public data on its direct biological screening is limited.[3] Therefore, this document leverages established methodologies and findings from structurally related pyrimidine derivatives to propose a robust screening strategy.
The pyrimidine scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in various vitamins and coenzymes.[2] Its derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide will detail the experimental procedures to evaluate these key biological activities for this compound.
Potential Biological Activities and Screening Methodologies
Based on the activities of related pyrimidine derivatives, the primary areas for biological screening of this compound include anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Pyrimidine derivatives have demonstrated significant potential as anticancer agents by interfering with nucleic acid synthesis, inhibiting key enzymes in cancer cell proliferation, and inducing apoptosis.[4][5][6] The cytotoxic effects of this compound can be evaluated against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a normal cell line (e.g., NHDF for normal human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.[7]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[7] The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Data Presentation: Anticancer Activity
The results of the MTT assay should be summarized in a table format for clear comparison.
| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Standard Drug (e.g., Doxorubicin) |
| MCF-7 | Breast Cancer | Data to be determined | Reference Value |
| HCT-116 | Colon Cancer | Data to be determined | Reference Value |
| A549 | Lung Cancer | Data to be determined | Reference Value |
| NHDF | Normal Fibroblast | Data to be determined | Reference Value |
Visualization: Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity
The pyrimidine scaffold is present in several antimicrobial agents.[8][9] Therefore, evaluating the antibacterial and antifungal activity of this compound is a crucial step in its biological screening.
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[1]
-
Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus subtilis as Gram-positive; Escherichia coli, Pseudomonas aeruginosa as Gram-negative) and fungi (e.g., Candida albicans, Aspergillus flavus) are used.[2]
-
Culture Preparation: The microbial strains are cultured in appropriate broth media to achieve a specific turbidity.
-
Inoculation: The surface of sterile agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.[1]
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates.
-
Compound Application: A defined volume of the test compound solution at a specific concentration (e.g., 1 mg/mL) is added to the wells. A standard antibiotic (e.g., Ampicillin) and antifungal (e.g., Clotrimazole) are used as positive controls, and the solvent is used as a negative control.[2]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Data Presentation: Antimicrobial Activity
The results of the agar well diffusion assay should be presented in a tabular format.
| Microbial Strain | Type | Zone of Inhibition (mm) - Test Compound | Zone of Inhibition (mm) - Positive Control | Zone of Inhibition (mm) - Negative Control |
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined | Reference Value | 0 |
| Escherichia coli | Gram-negative Bacteria | Data to be determined | Reference Value | 0 |
| Candida albicans | Fungus | Data to be determined | Reference Value | 0 |
Visualization: Experimental Workflow for Agar Well Diffusion
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
Anti-inflammatory Activity
Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
-
Enzyme and Substrate: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Assay Procedure: The test compound, dissolved in a suitable buffer, is pre-incubated with the COX enzyme (either COX-1 or COX-2) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Inhibition Calculation: The percentage of inhibition of COX activity is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 values for both COX-1 and COX-2 are determined. A standard non-steroidal anti-inflammatory drug (NSAID) like Celecoxib or Diclofenac is used as a reference.[10]
Data Presentation: Anti-inflammatory Activity
The COX inhibition data should be presented in a table.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Test Compound | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib (Reference) | Reference Value | Reference Value | Reference Value |
Visualization: Simplified Inflammatory Signaling Pathway
Caption: Inhibition of the COX pathway in inflammation.
Conclusion
This technical guide outlines a systematic approach to the biological activity screening of this compound. Based on the established pharmacological profile of the pyrimidine scaffold, the proposed screening for anticancer, antimicrobial, and anti-inflammatory activities provides a solid foundation for evaluating its therapeutic potential. The detailed experimental protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison with existing literature and standard drugs. The successful execution of these screenings will elucidate the biological profile of this compound and guide future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 10. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DE3480474D1 - 2-amino-5-hydroxy-4-methylpyrimidine derivatives - Google Patents [patents.google.com]
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental building block of DNA and RNA, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has made it a cornerstone in the development of numerous therapeutic agents. Among the vast family of pyrimidine-containing compounds, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate has emerged as a particularly valuable and versatile starting point for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of this scaffold, detailing its synthesis, derivatization, and its application in the discovery of potent inhibitors for various therapeutic targets, with a focus on kinase and STAT6 inhibition.
The Core Scaffold: Synthesis and Properties
This compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent reaction that offers an efficient route to dihydropyrimidinones and their derivatives.[1][2][3][4] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[1][2][3][4] The resulting dihydropyrimidine core can be further modified to yield the target scaffold.
The structure of this compound offers several points for chemical modification, making it an ideal template for creating diverse chemical libraries for high-throughput screening. The hydroxyl group at the 2-position, the methyl group at the 4-position, and the ethyl carboxylate at the 5-position can all be readily functionalized to explore the structure-activity relationships (SAR) of its derivatives.
Applications in Drug Discovery: Targeting Key Signaling Pathways
The this compound scaffold has been successfully employed to develop inhibitors for several important drug targets. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise.
The Signal Transducer and Activator of Transcription 6 (STAT6) protein is a key player in the signaling pathway of interleukins IL-4 and IL-13, which are central to T-helper cell 2 (Th2) differentiation.[5] Consequently, STAT6 is a prime therapeutic target for allergic conditions like asthma and atopic diseases.[5] Researchers have synthesized a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives based on the core pyrimidine scaffold.[5]
One of the most potent compounds identified, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) , demonstrated significant STAT6 inhibition.[5]
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// Edges IL4_IL13 -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT6_inactive [label="Phosphorylates"]; STAT6_inactive -> STAT6_active; STAT6_active -> Dimerization; Dimerization -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Induces"]; AS1517499 -> STAT6_inactive [label="Inhibits\nPhosphorylation", style=dashed, color="#EA4335", arrowhead=tee];
} caption: "STAT6 Signaling Pathway and Inhibition by a Pyrimidine Derivative."
Quantitative Data for STAT6 Inhibitors
| Compound | Target | IC50 (nM) | Activity | Reference |
| AS1517499 | STAT6 Inhibition | 21 | Potent inhibitor | [5] |
| AS1517499 | IL-4-induced Th2 differentiation | 2.3 | Potent inhibitor | [5] |
Derivatives of the this compound scaffold have also been investigated for their potential as anticancer agents.[6][7][8] One study focused on the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives with various substitutions.[6][8] These compounds were evaluated for their cytotoxicity against human leukemia cell lines (K562 and CEM).[6][8]
The results indicated that compounds with specific substitutions, such as a para-chloro group on a carboxamide moiety and a meta-dichloro substitution on a sulfonamide moiety, exhibited significant antitumor activity.[6]
Quantitative Data for Anticancer Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Activity | Reference |
| Carboxamide with para-chloro substitution | K562 | 14.0 | Significant antitumor activity | [6] |
| Sulfonamide with meta-dichloro substitution | K562 | 15.0 | Significant antitumor activity | [6] |
Another study reported the synthesis of tetrahydropyrimidine derivatives and their evaluation for antioxidant, anti-diabetic, and anticancer activities.[7] The compounds showed promising results, with IC50 values in the micromolar range against the HepG2 cell line.[7]
Quantitative Data for Tetrahydropyrimidine Derivatives
| Compound Series | Activity | IC50 Range | Cell Line | Reference |
| 5a-5h | Antioxidant | 6.261–2358 µM | - | [7] |
| 5a-5h | Alpha-amylase inhibition | 6.539–11.27 µM | - | [7] |
| 5a-5h | Anticancer | 5.351–18.69 µg/mL | HepG2 | [7] |
The pyrimidine scaffold is a well-established core structure for the development of protein kinase inhibitors.[9][10][11] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of the pyrimidine ring allow for key hydrogen bonding interactions within the ATP-binding pocket of kinases, making it an excellent starting point for designing potent and selective inhibitors.
// Nodes Scaffold [label="Ethyl 2-hydroxy-4-methyl-\npyrimidine-5-carboxylate Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nDerivative Library", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="High-Throughput Screening\n(e.g., Kinase Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Lead_Gen [label="Lead Generation &\nSAR Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization\n(ADME/Tox)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Scaffold -> Synthesis; Synthesis -> Screening; Screening -> Hit_ID; Hit_ID -> Lead_Gen; Lead_Gen -> Optimization; Optimization -> Candidate; } caption: "General Drug Discovery Workflow Using the Pyrimidine Scaffold."
Experimental Protocols
This section provides an overview of the general methodologies for the synthesis and evaluation of derivatives based on the this compound scaffold.
A general procedure for the synthesis of dihydropyrimidinones involves the following steps:
-
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is prepared.[1]
-
A catalyst, such as silica chloride (2.5 mol%), is added to the mixture.[1]
-
The reaction mixture is heated at 80°C under solvent-free conditions for a specified period (e.g., three hours).[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the mixture is cooled to room temperature and washed with cold water to remove excess urea or thiourea.[1]
-
The solid product is filtered and washed with a suitable solvent, such as hot ethyl acetate, followed by recrystallization from ethanol to yield the purified dihydropyrimidinone.[1][3]
A common derivatization pathway involves the conversion of the 4-hydroxy group to a 4-amino group:
-
Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate is refluxed with phosphorus oxychloride (POCl3).[12]
-
The reaction mixture is then carefully poured into ice water and extracted with chloroform.[12]
-
The combined organic extracts are dried and concentrated.[12]
-
The crude product is dissolved in a mixture of methanol and triethylamine, and the appropriate primary alkyl amine is added.[12]
-
The mixture is stirred at room temperature, and the resulting precipitate is filtered, washed, and dried.[12]
-
Purification is typically achieved through column chromatography on silica gel.[12]
STAT6 Inhibition Assay:
-
The inhibitory activity of the synthesized compounds against STAT6 is evaluated using methods such as ELISA-based assays or reporter gene assays in appropriate cell lines.[5]
Anticancer Activity (MTT Assay):
-
Human cancer cell lines (e.g., HCT-116, MCF-7, K562) are seeded in 96-well plates and incubated.[7][8]
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.[7]
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[7]
-
The absorbance is measured at a specific wavelength using a microplate reader.[7]
-
The IC50 values are calculated from the dose-response curves.[7]
Kinase Inhibition Assay:
-
The inhibitory activity against specific kinases (e.g., VEGFR-2) can be determined using various commercially available kinase assay kits, often employing ELISA or fluorescence-based detection methods.[13]
Conclusion
This compound represents a highly valuable and adaptable scaffold for the discovery of new therapeutic agents. Its straightforward synthesis and the ease with which it can be derivatized allow for the creation of large and diverse compound libraries. The demonstrated success in generating potent inhibitors of STAT6, various kinases, and cancer cell proliferation underscores the significant potential of this scaffold in addressing a wide range of diseases. Future research efforts focused on exploring the vast chemical space around this core structure are likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Investigation of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the pyrimidine core structure are of significant interest in medicinal chemistry due to their wide range of biological activities. This technical guide focuses on the initial investigation of ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate derivatives, a class of compounds with potential therapeutic applications. This document provides a comprehensive overview of their synthesis, potential biological activities, and the experimental protocols required for their initial assessment. Quantitative data from studies on structurally similar compounds are summarized, and key signaling pathways potentially modulated by these derivatives are illustrated.
Introduction
Pyrimidines are heterocyclic aromatic organic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in a variety of natural and synthetic compounds with diverse pharmacological properties. The modification of the pyrimidine scaffold has led to the development of numerous drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The this compound core represents a promising starting point for the development of novel therapeutic agents due to the presence of multiple functional groups that can be readily modified to optimize biological activity. This guide outlines the foundational steps for researchers initiating studies on this class of compounds.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, can be efficiently achieved via the Biginelli reaction. This one-pot, three-component condensation reaction is a cornerstone in the synthesis of dihydropyrimidinones and their derivatives.[4]
Proposed Synthesis of the Core Scaffold
A plausible synthetic route for this compound involves the reaction of ethyl acetoacetate, urea, and an appropriate aldehyde (in this case, acetaldehyde can be considered, which would subsequently be oxidized, or a more direct approach using a glyoxylate derivative might be explored). A more direct and commonly employed variation of the Biginelli reaction for this specific scaffold would involve the condensation of ethyl ethoxymethyleneacetoacetate with urea.
Further derivatization can be achieved through various chemical modifications of the core structure, such as substitution at the hydroxyl group, to generate a library of novel compounds for biological screening.
Experimental Protocol: Solvent-less Synthesis of Structurally Related 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives
A green and efficient method for the synthesis of structurally similar compounds has been reported, which can be adapted for the synthesis of derivatives of the target scaffold.[5]
Materials:
-
Ethyl acetoacetate
-
Urea or thiourea
-
Substituted aromatic benzaldehyde
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
In a mortar, combine the substituted benzaldehyde (0.1 M), urea (or thiourea, 0.1 M), and ethyl acetoacetate (0.1 M).
-
Add a catalytic amount of CuCl₂·2H₂O.
-
Grind the mixture using a pestle for 7-10 minutes.
-
Add a few drops of concentrated HCl and continue grinding for another 10 minutes.
-
Allow the reaction mixture to stand overnight at room temperature.
-
The resulting solid product is then purified by recrystallization from methanol.
This protocol offers an environmentally friendly and efficient route to a variety of pyrimidine-5-carboxylate derivatives.
Potential Biological Activities and Quantitative Data
Derivatives of pyrimidine-5-carboxylate have demonstrated a range of biological activities. The following tables summarize quantitative data from studies on structurally related compounds, providing a basis for the expected potency of novel derivatives.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HepG2 (Liver) | 5.351 (µg/mL) | [5] |
| Ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HepG2 (Liver) | 18.69 (µg/mL) | [5] |
| Ethyl 2-(1-(p-chlorobenzamido)cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate | K562 (Leukemia) | 14.0 | [6] |
| Ethyl 2-(1-(3,4-dichlorosulfonamido)cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate | K562 (Leukemia) | 15.0 | [6] |
Table 2: Antioxidant and Anti-diabetic Activities of Pyrimidine Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DPPH Radical Scavenging | 6.261 | [5] |
| Ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DPPH Radical Scavenging | 23.58 | [5] |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | α-Amylase Inhibition | 6.539 | [5] |
| Ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | α-Amylase Inhibition | 11.27 | [5] |
Experimental Protocols for Biological Assays
Detailed and standardized protocols are crucial for the reliable assessment of the biological activities of newly synthesized compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
96-well plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of compounds.[9][10]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds at various concentrations
-
Methanol
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
α-Amylase Inhibition Assay for Anti-diabetic Activity
This assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.[11][12]
Materials:
-
α-Amylase solution
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNS) reagent
-
Test compounds at various concentrations
-
Phosphate buffer (pH 6.9)
-
Spectrophotometer
Procedure:
-
Pre-incubate the test compound with the α-amylase solution in phosphate buffer for 10 minutes at 37°C.
-
Add the starch solution to initiate the enzymatic reaction and incubate for 15 minutes at 37°C.
-
Stop the reaction by adding the DNS reagent.
-
Boil the mixture for 5 minutes, then cool to room temperature.
-
Dilute the reaction mixture with distilled water.
-
Measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (enzyme and substrate without inhibitor).
Potential Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Inhibition of Kinase Signaling Pathways
Many pyrimidine-based anticancer agents function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[13][14] Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[15]
Caption: Potential inhibition of EGFR and CDK4/6 signaling pathways.
Topoisomerase IIα Inhibition
Some pyrimidine derivatives have been proposed to act as topoisomerase IIα inhibitors.[2][3] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and ultimately triggers apoptosis.
Caption: Proposed mechanism of Topoisomerase IIα inhibition.
General Experimental Workflow
The initial investigation of novel this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. In vitro α-amylase inhibitory assay [protocols.io]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Tautomerism in Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric properties of ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Due to the limited direct experimental and computational data available for this specific molecule, this guide synthesizes information from closely related pyrimidine derivatives to present a thorough understanding of its expected tautomeric behavior, influencing factors, and analytical methodologies.
Introduction to Tautomerism in Pyrimidine Derivatives
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds, particularly in pyrimidine chemistry. For substituted 2-hydroxypyrimidines, the most prevalent form of tautomerism is the lactam-lactim equilibrium, also known as keto-enol tautomerism. This involves the migration of a proton between a ring nitrogen atom and an exocyclic oxygen atom. The position of this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, biological activity. This makes a thorough understanding of tautomerism essential for drug design and development.
In the case of this compound, the primary tautomeric equilibrium exists between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.
Tautomeric Forms of this compound
The principal tautomeric forms of this compound are the lactam (keto) and lactim (enol) forms.
Caption: The lactam-lactim tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is highly sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring.
-
Solvent Polarity: In general, polar solvents tend to favor the more polar tautomer. For 2-hydroxypyrimidines, the lactam form is typically more polar and is therefore stabilized in polar protic solvents like water and alcohols through hydrogen bonding.[1] Conversely, nonpolar solvents tend to favor the less polar lactim form.
-
Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), of the tautomerization process dictate the direction of the shift with temperature.
-
Substituent Effects: The electronic properties of substituents on the pyrimidine ring can influence the relative stability of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H and O-H protons, thereby shifting the equilibrium.
Quantitative Analysis of Tautomeric Equilibrium
Although no specific quantitative data for the tautomeric equilibrium of this compound has been found, the following table summarizes representative data for related 2-hydroxypyridine systems, which serves as a valuable reference.
| Compound | Solvent | KT ([keto]/[enol]) | Method | Reference |
| 2-Hydroxypyridine | Gas Phase | ~0.3 | IR Spectroscopy | [1] |
| 2-Hydroxypyridine | Cyclohexane | 0.4 - 2.4 | UV Spectroscopy | [1] |
| 2-Hydroxypyridine | Water | ~900 | UV Spectroscopy | [1] |
| 2-Hydroxy-5-nitropyridine | Dioxane | 1.1 | UV Spectroscopy | [1] |
Experimental Protocols for Tautomerism Analysis
The following are representative experimental protocols for the analysis of tautomeric equilibria in hydroxypyrimidine systems, adapted from literature methods for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism, as the different tautomers will have distinct chemical shifts and coupling constants.
Objective: To identify and quantify the tautomeric forms of this compound in different solvents.
Methodology:
-
Sample Preparation: Prepare solutions of the compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, CD3OD, D2O).
-
Data Acquisition:
-
Acquire 1H NMR spectra for each sample. Key signals to monitor include the N-H proton of the lactam form and the O-H proton of the lactim form. The chemical shifts of the ring protons will also differ between the two forms.
-
Acquire 13C NMR spectra. The chemical shift of the C2 carbon is particularly informative, appearing in the carbonyl region (~160-170 ppm) for the lactam form and in the aromatic region (~150-160 ppm) for the lactim form.
-
-
Data Analysis:
-
Identify the characteristic peaks for each tautomer.
-
Quantify the relative amounts of each tautomer by integrating the respective well-resolved signals in the 1H NMR spectra. The equilibrium constant (KT) can be calculated as the ratio of the integrals of the signals corresponding to the keto and enol forms.
-
Caption: Workflow for NMR analysis of tautomeric equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant by analyzing the absorption spectra of the compound in different solvents.
Objective: To determine the tautomeric equilibrium constant (KT) of this compound in various solvents.
Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound in different solvents (e.g., cyclohexane, dioxane, ethanol, water) with concentrations typically in the range of 10-4 to 10-5 M.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
The lactam and lactim forms will have distinct absorption maxima (λmax).
-
The equilibrium constant (KT) can be determined by comparing the spectrum of the sample to the spectra of "fixed" derivatives (e.g., N-methylated for the lactam form and O-methylated for the lactim form), which represent the pure tautomeric forms.
-
Alternatively, if the molar absorptivities (ε) of the pure tautomers are known or can be estimated, KT can be calculated from the absorbance at a wavelength where both tautomers absorb.
-
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through various condensation reactions. A common method involves the Biginelli reaction or similar multicomponent reactions.
A representative synthesis involves the condensation of ethyl acetoacetate, urea (or a urea derivative), and an appropriate aldehyde or ketone. For the target molecule, a plausible synthetic route would involve the reaction of ethyl 2-formyl-3-oxobutanoate with urea.
Caption: A plausible synthetic pathway for the target compound.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical characterization, with the equilibrium between the lactam and lactim forms being influenced by solvent, temperature, and substituents. While direct quantitative data for this specific molecule is scarce, a comprehensive understanding of its likely behavior can be extrapolated from studies on analogous pyrimidine and pyridine systems. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the tautomeric properties of this and related compounds, which is of paramount importance in the fields of medicinal chemistry and drug development. Further computational and experimental studies are warranted to precisely quantify the tautomeric equilibrium and to fully elucidate the structure-activity relationships of this promising heterocyclic scaffold.
References
An In-depth Technical Guide on the Crystal Structure Analysis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine derivatives, with a specific focus on compounds structurally related to Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Due to the absence of publicly available crystallographic data for this compound, this document presents a detailed analysis of a closely related analog, Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate , for which extensive experimental data has been published. This guide includes detailed experimental protocols for synthesis and crystallization, tabulated crystallographic data, and an analysis of intermolecular interactions. The methodologies and findings presented herein serve as a valuable reference for researchers engaged in the study of pyrimidine-based compounds and their solid-state properties.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships, polymorphism, and solid-state stability. This guide addresses the crystal structure analysis of pyrimidine carboxylates, using a well-characterized analog to illustrate the experimental workflow and data interpretation.
Note on the Target Compound: As of the date of this publication, a comprehensive crystal structure analysis of this compound has not been reported in publicly accessible crystallographic databases (such as the Cambridge Crystallographic Data Centre, CCDC) or peer-reviewed literature. The following sections, therefore, detail the analysis of a structurally similar compound to provide a relevant and detailed technical overview.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the representative compound, Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate.
A mixture of ethyl acetoacetate (0.1 mol), 4-hydroxybenzaldehyde (0.1 mol), and urea (0.1 mol) is refluxed in 50.0 mL of ethanol for 2.0 hours in the presence of concentrated hydrochloric acid as a catalyst. The completion of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched in ice-cold water. The resulting precipitate is filtered, dried, and then crystallized from methanol to yield the title compound[1].
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent, such as methanol. The quality of the crystals is paramount for obtaining high-resolution diffraction data.
A suitable single crystal is mounted on a diffractometer. For the analog, data was collected on a Goniometer Xcalibur with an Eos (Nova) detector using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 292 K[1].
-
Data Collection: The data is collected using a series of ω and φ scans to ensure complete coverage of the reciprocal space.
-
Absorption Correction: A multi-scan absorption correction is applied to the collected data to account for the absorption of X-rays by the crystal[1].
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms of the water molecule can be located from a difference Fourier map and refined isotropically, while other hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model[1].
Data Presentation: Crystallographic Data for Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate
The following tables summarize the quantitative data obtained from the crystal structure analysis of the representative analog.
Table 1: Crystal Data and Structure Refinement Details [1][2]
| Parameter | Value |
| Empirical Formula | C₁₄H₁₆N₂O₄·H₂O |
| Formula Weight | 294.30 |
| Temperature | 292 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 5.6859 (2) Å |
| b | 10.7190 (5) Å |
| c | 12.1980 (5) Å |
| α | 85.267 (3)° |
| β | 83.990 (3)° |
| γ | 74.936 (4)° |
| Volume | 712.76 (6) ų |
| Z | 2 |
| Calculated Density | 1.371 Mg/m³ |
| Absorption Coefficient | 0.11 mm⁻¹ |
| F(000) | 312 |
| Data Collection | |
| Reflections Collected | 18207 |
| Independent Reflections | 2792 |
| R(int) | 0.034 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2792 / 0 / 201 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I > 2σ(I)] | R1 = 0.037, wR2 = 0.102 |
| R indices (all data) | R1 = 0.048, wR2 = 0.108 |
| Largest Diff. Peak and Hole | 0.19 and -0.14 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length | Bond | Length |
| O1-C8 | 1.215(2) | N1-C7 | 1.378(2) |
| O2-C8 | 1.332(2) | N1-C1 | 1.461(2) |
| O3-C7 | 1.238(2) | N2-C7 | 1.365(2) |
| O4-C12 | 1.370(2) | N2-C2 | 1.458(2) |
| C1-C6 | 1.516(2) | C2-C3 | 1.512(2) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Angle | Value | Torsion Angle | Value |
| O1-C8-O2 | 124.0(2) | C6-C1-N1-C7 | 56.1(2) |
| O1-C8-C6 | 124.8(2) | N2-C2-C3-C4 | -53.9(2) |
| O2-C8-C6 | 111.2(1) | C1-N1-C7-N2 | -19.4(2) |
| O3-C7-N1 | 121.8(2) | C2-N2-C7-N1 | 18.9(2) |
| O3-C7-N2 | 122.5(2) | C5-C6-C1-N1 | -123.5(2) |
| N1-C7-N2 | 115.7(1) |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the crystal structure analysis of a novel pyrimidine derivative.
Intermolecular Interactions and Crystal Packing
The crystal structure of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate is stabilized by a network of hydrogen bonds. The water molecule plays a crucial role in linking the organic molecules. Specifically, O—H···O and N—H···O hydrogen bonds are observed between the water molecule and the organic functionalities, contributing to the stability of the crystal lattice[1]. The dihedral angle between the planes of the 4-hydroxyphenyl group and the tetrahydropyrimidine ring is 87.3 (1)°, while the angle between the ester group and the tetrahydropyrimidine ring is 75.9 (1)°[1].
The following diagram illustrates the key intermolecular interactions that stabilize the crystal packing.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, the detailed analysis of its close analog, Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, provides a robust framework for understanding the structural characteristics of this class of compounds. The experimental protocols, crystallographic data, and analysis of intermolecular interactions presented in this guide offer valuable insights for researchers in the field of medicinal chemistry and materials science. Further investigation to obtain the crystal structure of the title compound is warranted to enable direct structure-property correlations.
References
An In-depth Technical Guide to the Solubility of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this document focuses on a theoretical framework for predicting its solubility, alongside detailed, generalized experimental protocols for its empirical determination.
Theoretical Framework for Solubility
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. For this compound, the following structural features are key determinants of its solubility profile:
-
Pyrimidine Ring: The heterocyclic pyrimidine core, with its two nitrogen atoms, can participate in hydrogen bonding as an acceptor. This suggests a degree of solubility in protic solvents.
-
Hydroxyl Group (-OH): The presence of a hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor, which is expected to enhance its solubility in polar protic solvents like water and alcohols.
-
Carboxylate Group (-COOC2H5): The ethyl ester group is polar and can act as a hydrogen bond acceptor. While the ester group contributes to polarity, the ethyl chain introduces a non-polar character, which may enhance solubility in less polar organic solvents.
-
Methyl Group (-CH3): This is a non-polar group that will contribute to the molecule's solubility in non-polar solvents.
Based on these features, a qualitative prediction of the solubility of this compound in various solvent types can be made.
Predicted Solubility Profile
The following table summarizes the expected solubility of this compound in different classes of solvents. This is a predictive assessment based on chemical principles, and empirical verification is recommended.
| Solvent Class | Examples | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High: The presence of a hydroxyl group and the nitrogen atoms in the pyrimidine ring should allow for favorable hydrogen bonding interactions with protic solvents. Solubility is expected to be significant in alcohols. In water, solubility might be moderate due to the presence of the non-polar methyl and ethyl groups. The solubility of pyrimidine itself in water is moderate, and the functional groups on the target molecule are expected to influence this.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High: Solvents like DMSO are excellent at dissolving a wide range of organic compounds. The polar nature of this compound should lead to good solubility in polar aprotic solvents. Pyrimidine derivatives are often readily soluble in DMSO.[2] |
| Non-Polar | Hexane, Toluene | Low: The molecule possesses significant polarity due to the hydroxyl, carboxylate, and pyrimidine moieties. These polar features will likely limit its solubility in non-polar solvents. While the methyl and ethyl groups have non-polar character, they are unlikely to overcome the influence of the polar functional groups. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a standardized experimental procedure is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3][4]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC system)
Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).[4]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Analysis: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method.
Analytical Techniques for Concentration Measurement:
-
Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid solute is determined.[5][6][7][8] This method is straightforward but may be less suitable for very low solubilities.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-determined calibration curve.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. A calibration curve is prepared using standard solutions of known concentrations.[10][12][13]
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.
Factors Influencing Solubility
Caption: A diagram showing the interplay of solute, solvent, and external factors that determine the solubility of a compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. who.int [who.int]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Potential Therapeutic Targets of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine class of molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct experimental data on the specific therapeutic targets of this compound is not extensively available in current literature, this technical guide synthesizes information from structurally related pyrimidine-5-carboxylate and dihydropyrimidine analogs to predict its potential therapeutic applications and molecular targets. This document outlines potential anticancer, antiviral, and anti-inflammatory activities, supported by data from analogous compounds. Furthermore, it provides detailed hypothetical experimental protocols and visual workflows to guide future research in elucidating the precise mechanisms of action and therapeutic potential of this compound.
Introduction
The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2] this compound, with its characteristic substituted pyrimidine ring, represents a promising candidate for drug discovery. This guide aims to provide a comprehensive overview of its potential therapeutic targets by extrapolating from the known biological activities of its structural analogs. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this specific molecule.
Potential Therapeutic Areas and Molecular Targets
Based on the established activities of structurally similar pyrimidine derivatives, the following therapeutic areas and molecular targets are proposed for this compound.
Anticancer Activity
Pyrimidine analogs have been extensively investigated for their anticancer properties, often acting through the inhibition of critical cellular processes in cancer cells.
Several pyrimidine-based compounds have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, and thus for cell proliferation.[3][4] Inhibition of DHFR leads to a depletion of tetrahydrofolate, disrupting DNA synthesis and resulting in cell cycle arrest and apoptosis.
-
Hypothesized Mechanism: this compound may act as an antifolate agent, binding to the active site of DHFR and preventing the reduction of dihydrofolate.
Dihydropyrimidinone (DHPM) derivatives, which share a core structure with the target compound, have been shown to induce mitotic arrest and apoptosis by inhibiting the motor protein Eg5 kinesin.[1][5] Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to the formation of monopolar spindles and cell cycle arrest in mitosis.
-
Hypothesized Mechanism: The compound may bind to an allosteric site on the Eg5 motor domain, inhibiting its ATPase activity and preventing spindle formation.
Recent patent literature suggests the use of pyrimidine-containing molecules in bifunctional compounds that target Brahma-related gene 1 (BRG1) or SMARCA4 and Brahma (BRM) or SMARCA2, which are the ATPase subunits of the SWI/SNF chromatin remodeling complex.[6] While the target compound itself is not a bifunctional degrader, its pyrimidine core might possess an affinity for components of chromatin remodeling complexes, suggesting a potential, though less direct, role in epigenetic regulation of gene expression in cancer.
-
Hypothesized Mechanism: The compound could potentially modulate the activity of the SWI/SNF complex, influencing the expression of tumor suppressor genes.
Table 1: Anticancer Activity of Selected Pyrimidine Analogs
| Compound Class | Specific Analog | Target/Mechanism | Cell Line | IC50/ED50 | Reference |
| Pyrazolo[3,4-d]pyrimidines | Compound bearing arginine amino acid | DHFR inhibitor, apoptosis induction | MCF-7 | Not specified | [4] |
| Dihydropyrimidinones | Chloro-substituted DHPM | Induction of cell death | A549 | Not specified | [5][7] |
Antiviral Activity
The structural similarity of the pyrimidine core to nucleobases makes it a prime candidate for the development of antiviral agents.
Many pyrimidine nucleoside analogs exert their antiviral effects by being incorporated into the growing viral DNA or RNA chain, leading to chain termination or a dysfunctional viral genome.[8][9]
-
Hypothesized Mechanism: this compound, or its metabolites, may act as a nucleoside analog that is recognized by viral polymerases. Its incorporation could halt the replication of the viral genetic material.
Anti-inflammatory Activity
Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[10][11][12] Several pyrimidine-containing compounds have been identified as selective COX-2 inhibitors, offering a mechanism for anti-inflammatory action with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11][12]
-
Hypothesized Mechanism: this compound may selectively bind to and inhibit the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.
Table 2: Anti-inflammatory Activity of Selected Pyrimidine Analogs
| Compound Class | Specific Analog | Target | IC50/ED50 | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | Compound 5 | COX-2 | 0.04 ± 0.09 μmol | [10] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Compound 6 | COX-2 | 0.04 ± 0.02 μmol | [10] |
| Pyrimidine derivatives | Compound 7 | COX-2 | ED50 = 11.60 μM | [10] |
| Pyrimidine derivatives | Compound 8 | COX-2 | ED50 = 8.23 μM | [10] |
| Pyrimidine derivatives | Compound 9 | COX-2 | ED50 = 9.47 μM | [10] |
| Pyrimidine derivative | L1 | COX-2 | High selectivity | [11][12] |
| Pyrimidine derivative | L2 | COX-2 | High selectivity | [11][12] |
Proposed Experimental Protocols
To validate the predicted therapeutic targets of this compound, the following experimental workflows are proposed.
Anticancer Activity Assays
-
Objective: To determine if the compound inhibits DHFR activity.
-
Methodology:
-
Enzyme Source: Recombinant human DHFR.
-
Assay Principle: A spectrophotometric assay measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate by DHFR.
-
Procedure: a. Incubate varying concentrations of this compound with recombinant human DHFR. b. Initiate the reaction by adding dihydrofolate and NADPH. c. Monitor the change in absorbance at 340 nm over time. d. Methotrexate should be used as a positive control.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
-
-
Objective: To determine if the compound induces mitotic arrest.
-
Methodology:
-
Cell Line: A rapidly proliferating cancer cell line (e.g., HeLa, A549).
-
Procedure: a. Treat cells with varying concentrations of this compound for 24-48 hours. b. Fix and stain the cells with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3). c. Analyze the cells using flow cytometry or high-content imaging to quantify the percentage of cells in mitosis. d. Monastrol can be used as a positive control for Eg5 inhibition.
-
Data Analysis: Determine the concentration at which a significant increase in the mitotic index is observed.
-
Antiviral Activity Assay
-
Objective: To assess the ability of the compound to inhibit the replication of a model virus.
-
Methodology:
-
Virus and Cell Line: A suitable virus-host cell system (e.g., Influenza A virus in MDCK cells, or a reporter virus like a luciferase-expressing virus).
-
Procedure: a. Pre-treat host cells with various concentrations of this compound. b. Infect the cells with the virus at a known multiplicity of infection (MOI). c. After a suitable incubation period, quantify viral replication. This can be done through various methods:
- Plaque assay to determine viral titer.
- RT-qPCR to measure viral RNA levels.
- Luciferase assay if using a reporter virus. d. A known antiviral drug (e.g., Oseltamivir for influenza) should be used as a positive control.
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
-
Anti-inflammatory Activity Assay
-
Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.
-
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2.
-
Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.
-
Procedure: a. In separate assays for COX-1 and COX-2, incubate the enzyme with varying concentrations of this compound. b. Add arachidonic acid to initiate the reaction. c. Measure the production of prostaglandin G2 (PGG2) via a colorimetric or fluorometric probe. d. Use a non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a predictive analysis based on its structural analogs strongly suggests its potential as an anticancer, antiviral, and anti-inflammatory agent. The proposed molecular targets—including DHFR, Eg5 kinesin, viral polymerases, and COX enzymes—provide a solid foundation for future research.
The experimental protocols outlined in this guide offer a clear roadmap for elucidating the precise mechanism of action of this compound. Further investigations should also include comprehensive in vivo studies to evaluate its efficacy, pharmacokinetic profile, and safety. Structure-activity relationship (SAR) studies on derivatives of this compound could also lead to the development of more potent and selective therapeutic agents. The exploration of this compound and its analogs holds significant promise for the discovery of novel drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 6. BRM Targeting Compounds for the Potential Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis is based on a modified Biginelli reaction, a multicomponent reaction known for its efficiency and atom economy. This protocol outlines a procedure that couples the initial cyclocondensation with an in-situ oxidative aromatization step, yielding the desired aromatic pyrimidine derivative.
Introduction
Pyrimidine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex bioactive molecules. The classical Biginelli reaction typically yields 3,4-dihydropyrimidines. This application note details a one-pot procedure that integrates the synthesis of the dihydropyrimidine intermediate and its subsequent dehydrogenation to the aromatic pyrimidine, streamlining the synthetic process.
Reaction Scheme
The one-pot synthesis involves the reaction of ethyl acetoacetate, urea, and an aldehyde source, followed by in-situ oxidation to yield the final aromatic product.
Greener Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the greener synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate derivatives. The focus is on environmentally benign methods that offer advantages such as the use of non-toxic catalysts and solvents, reduced reaction times, and improved energy efficiency. The primary greener pathway highlighted is a two-step synthesis involving an initial Biginelli reaction to form a dihydropyrimidinone intermediate, followed by a subsequent oxidation to yield the target aromatic pyrimidine.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and high temperatures, leading to significant environmental concerns. The protocols outlined below offer sustainable alternatives by employing principles of green chemistry, such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts.
Overall Greener Synthetic Pathway
The principal greener route for the synthesis of this compound derivatives involves a two-step process. The first step is the well-established Biginelli reaction, a one-pot cyclocondensation of a β-ketoester (ethyl acetoacetate), an aldehyde, and urea. This reaction is amenable to various green modifications. The second step is the oxidation of the resulting dihydropyrimidinone (DHPM) to the corresponding aromatic pyrimidine.
Quantitative Data Summary
The following table summarizes quantitative data for various greener synthesis protocols for dihydropyrimidinone (DHPM) intermediates (Step 1) and their subsequent oxidation to pyrimidinones (Step 2).
| Step | Method | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Microwave-assisted Biginelli | Sulfamic acid (20 mol%) | Solvent-free | 3-5 min | 85-95 | [1] |
| 1 | Microwave-assisted Biginelli | Piperidine (cat.) | Solvent-free | 5 min | Good yields | |
| 1 | Microwave-assisted Biginelli | Acid-functionalized mesoporous polymer (6 wt%) | Solvent-free | 10-20 min | 89-98 | [2] |
| 1 | Grindstone Chemistry | CuCl₂·2H₂O (cat.) | Solvent-free | 10-20 min grinding | Excellent yields | [3] |
| 2 | Microwave-assisted Oxidation | K₂S₂O₈ | Water | 10 min | High yields | [4] |
| 2 | Catalytic Oxidation | CuCl₂ (cat.), K₂CO₃, TBHP | Not specified | Not specified | Good yields | [5] |
Experimental Protocols
Step 1: Greener Synthesis of Dihydropyrimidinone (DHPM) Intermediate
This section details three greener protocols for the Biginelli reaction to synthesize the dihydropyrimidinone precursor.
This protocol describes a rapid and efficient solvent-free synthesis of dihydropyrimidinones using microwave irradiation with sulfamic acid as a catalyst.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
-
Domestic microwave oven
Procedure:
-
In a beaker, thoroughly mix the aromatic aldehyde, ethyl acetoacetate, urea, and sulfamic acid.
-
Cover the beaker with a watch glass and place it in a domestic microwave oven.
-
Irradiate the mixture at 300 watts for 3-5 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add ice-cold water to precipitate the solid product.
-
Filter the solid, wash thoroughly with cold water to remove unreacted urea and the catalyst.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
This solvent-free protocol utilizes mechanical grinding to promote the reaction, aligning with the principles of mechanochemistry.[3]
Materials:
-
Aromatic aldehyde (0.1 M)
-
Ethyl acetoacetate (0.1 M)
-
Urea (0.1 M)
-
CuCl₂·2H₂O (catalytic amount)
-
Mortar and pestle
Procedure:
-
Combine the aromatic aldehyde, ethyl acetoacetate, urea, and a catalytic amount of CuCl₂·2H₂O in a mortar.
-
Grind the mixture using a pestle for 10-20 minutes.
-
Allow the reaction mixture to stand overnight.
-
Wash the solid mixture with cold water to remove the catalyst and any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent like methanol.
Step 2: Greener Oxidation of Dihydropyrimidinones to Pyrimidinones
This section provides two greener protocols for the aromatization of the dihydropyrimidinone intermediate to the final pyrimidine product.
This method employs potassium peroxydisulfate as the oxidant in water, a green solvent, under microwave irradiation for rapid and efficient conversion.[4]
Materials:
-
Dihydropyrimidinone (DHPM)
-
Potassium peroxydisulfate (K₂S₂O₈)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the dihydropyrimidinone in water.
-
Add potassium peroxydisulfate to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for approximately 10 minutes at a suitable power level to maintain the reaction temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the product may precipitate. If not, extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
This protocol utilizes a catalytic amount of a copper salt and a mild terminal oxidant, tert-butylhydroperoxide (TBHP), for the dehydrogenation of dihydropyrimidinones.[5]
Materials:
-
Dihydropyrimidinone (DHPM)
-
CuCl₂ (catalytic amount)
-
K₂CO₃
-
tert-Butylhydroperoxide (TBHP)
-
Suitable solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the dihydropyrimidinone in a suitable solvent, add catalytic amounts of CuCl₂ and K₂CO₃.
-
Add tert-butylhydroperoxide (TBHP) as the terminal oxidant.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with an appropriate reagent if necessary.
-
Perform an aqueous workup to remove the catalyst and other inorganic materials.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The presented protocols offer viable and sustainable alternatives to conventional methods for the synthesis of this compound derivatives. By adopting these greener approaches, researchers can significantly reduce the environmental impact of their synthetic activities while maintaining high efficiency and yields. The choice of a specific protocol will depend on the available equipment and the specific substrate being used. Further optimization of reaction conditions may be necessary for substrates with different electronic and steric properties.
References
- 1. A plug-and-play chemobiocatalytic route for the one-pot controllable synthesis of biobased C4 chemicals from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction
Introduction
The Biginelli reaction is a one-pot multicomponent reaction that provides an efficient pathway for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs).[1][2] This reaction, first reported by Italian chemist Pietro Biginelli in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[1][2] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4]
These compounds have garnered significant interest due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4] Notably, DHPMs are recognized as calcium channel blockers, antihypertensive agents, and α1a-adrenergic antagonists.[2][4] A prominent example is Monastrol, a DHPM that acts as a specific inhibitor of the mitotic kinesin Eg5, making it a valuable lead compound in anticancer drug discovery.[3][5] The versatility of the Biginelli reaction allows for the generation of large libraries of DHPM derivatives for drug screening and development.
This document provides detailed application notes and experimental protocols for the synthesis of DHPMs, with a focus on reproducibility and optimization for researchers in drug development.
Mechanism of the Biginelli Reaction
The mechanism of the Biginelli reaction is understood to proceed through a series of key steps. The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step involves cyclization through the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring.[2][6]
Caption: Simplified mechanism of the Biginelli reaction.
Applications in Drug Development
The dihydropyrimidinone scaffold is a cornerstone in modern medicinal chemistry due to its wide array of biological activities. The structural diversity that can be achieved through the Biginelli reaction allows for the fine-tuning of pharmacological properties.
Key Therapeutic Areas:
-
Anticancer: DHPMs like Monastrol inhibit mitotic kinesin Eg5, leading to mitotic arrest and apoptosis in cancer cells.[3][5][7]
-
Antihypertensive: Certain DHPM derivatives act as calcium channel blockers, similar to nifedipine, making them effective antihypertensive agents.[2]
-
Antimicrobial: A variety of DHPMs have demonstrated significant antibacterial and antifungal activities.[8]
-
Anti-inflammatory: Some DHPMs exhibit anti-inflammatory properties, offering potential for the treatment of inflammatory disorders.[3]
-
Antiviral: The DHPM core is found in natural products like batzelladine alkaloids, which are potent inhibitors of HIV gp-120-CD4 binding.[3][4]
Caption: Diverse biological applications of DHPMs.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of DHPMs using both classical and modified Biginelli reaction conditions.
Protocol 1: Classical Biginelli Reaction (Acid-Catalyzed)
This protocol outlines the original method for synthesizing ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
Benzaldehyde (1 mmol, 0.106 g)
-
Ethyl acetoacetate (1 mmol, 0.130 g)
-
Urea (1.5 mmol, 0.090 g)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Add ethanol (10 mL) to the flask, followed by the catalytic amount of concentrated hydrochloric acid.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 7:3).
-
After completion of the reaction (typically 3-4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. If not, place the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Modified Biginelli Reaction (Solvent-Free, Microwave-Assisted)
This protocol offers a more environmentally friendly and rapid synthesis of DHPMs.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Ceric Ammonium Nitrate (CAN), 10 mol%)
-
Microwave synthesizer or a domestic microwave oven
-
Beaker or microwave-safe vessel
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the catalyst (e.g., CAN, 0.1 mmol).
-
Thoroughly mix the components with a glass rod.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power level (e.g., 300W) for a short duration (e.g., 2-5 minutes).
-
Monitor the reaction progress by TLC after cooling.
-
After completion, add cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the pure DHPM.
Caption: General experimental workflow for DHPM synthesis.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Biginelli reaction. The following tables summarize data from various protocols to facilitate comparison.
Table 1: Comparison of Catalysts in the Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
| Catalyst | Solvent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 3 - 20 hours | 20 - 60 | [4][9] |
| CuCl₂·2H₂O / HCl | Solvent-free | Grinding | 5 - 10 min | >90 | [9] |
| Ceric Ammonium Nitrate (CAN) | Methanol | 80°C | 3 hours | 80 - 90 | [8] |
| Yb(OTf)₃ | Solvent-free | 100°C | 30 min | 95 | [6] |
| InCl₃ | Acetonitrile | Reflux | 1.5 hours | 82 | [3] |
| Microwave (no catalyst) | Solvent-free | Microwave (300W) | 2 - 5 min | 85 - 95 | [8] |
Table 2: Influence of Aldehyde Substituent on Yield (Catalyst: CAN, Solvent: Methanol)
| Aldehyde | Substituent | Yield (%) |
| Benzaldehyde | -H | 88 |
| 4-Chlorobenzaldehyde | -Cl (EWG) | 92 |
| 4-Methoxybenzaldehyde | -OCH₃ (EDG) | 85 |
| 4-Nitrobenzaldehyde | -NO₂ (EWG) | 95 |
EWG: Electron Withdrawing Group, EDG: Electron Donating Group
The Biginelli reaction remains a powerful and versatile tool for the synthesis of dihydropyrimidinones, a class of compounds with significant therapeutic potential. Modern modifications to the classical protocol, such as the use of efficient catalysts and microwave irradiation, have made this reaction more environmentally friendly, faster, and higher yielding. The detailed protocols and comparative data presented in these application notes are intended to provide researchers and scientists in drug development with the necessary information to effectively synthesize and explore the vast chemical space of DHPMs for the discovery of new therapeutic agents.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the N-Alkylation of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of pyrimidine derivatives is a fundamental chemical transformation in medicinal chemistry and drug development. The introduction of alkyl groups onto the pyrimidine scaffold can significantly modulate the pharmacological properties of the resulting molecules. This document provides a detailed protocol for the N-alkylation of ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a common intermediate in the synthesis of various bioactive compounds. The protocol addresses the critical aspect of regioselectivity, aiming to favor N-alkylation over O-alkylation.
Factors Influencing Regioselectivity
The regioselectivity of the alkylation of 2-hydroxypyrimidines is a crucial consideration. Several factors can influence whether the alkyl group is introduced at the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom.[1]
-
Solvent: Non-polar solvents tend to favor N-alkylation, while polar solvents can promote O-alkylation.[1]
-
Base: The choice of base is critical. Stronger bases may favor O-alkylation under thermodynamic control, whereas milder bases can selectively deprotonate the nitrogen, leading to the N-alkylated product.[1]
-
Temperature: Lower reaction temperatures often favor the kinetically controlled N-alkylation product.[1]
-
Protecting Groups: In some cases, protecting groups can be employed to achieve selective alkylation at a specific nitrogen atom. For instance, Boc-protection at the N-1 position of uracil allows for selective alkylation at the N-3 position.[2]
This protocol is designed to favor the N-alkylation product by employing a suitable base and solvent system.
Experimental Protocol: N1-Alkylation
This protocol is adapted from established methods for the N-alkylation of pyrimidines.[3][4]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate, propargyl bromide, methyl iodide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: To the stirring suspension, add the desired alkyl halide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
-
Data Presentation
The following table summarizes representative yields for N-alkylation reactions of pyrimidine derivatives under various conditions. While not specific to this compound, this data provides a useful reference for expected outcomes.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromo-ethylacetate | K₂CO₃ | DMF | 80 | 12 | 52-84 | [3] |
| Propargyl bromide | K₂CO₃ | DMF | 80 | 12 | 52-84 | [3] |
| 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetone | Reflux | 0.5 | - | [3] |
| Methyl Iodide | NaH | DMF | Room Temp | - | - | [1] |
| Ethyl bromoacetate | AS@HTC catalyst | CH₃CN | 80 | 12 | 80-90 | [4] |
| Propargyl bromide | AS@HTC catalyst | CH₃CN | 80 | 12 | 80-90 | [4] |
*Yields are reported for various pyrimidine substrates and may vary for this compound.
Visualizations
Experimental Workflow Diagram
References
Application of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in Agrochemical Synthesis: A Detailed Overview
Introduction
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in the agrochemical industry due to their diverse biological activities, serving as core structures in a variety of fungicides, herbicides, and insecticides. While direct, publicly available synthesis routes for commercial agrochemicals explicitly starting from this compound are not extensively documented, its structural motifs are present in several key agrochemical classes. This document will explore the application of this compound and its close analogs as intermediates in the synthesis of agrochemicals, with a focus on providing detailed protocols for the synthesis of a foundational pyrimidine intermediate, 4,6-dihydroxypyrimidine, which serves as a precursor to a wide range of herbicidal compounds.
Core Application: Intermediate in Agrochemical Synthesis
Pyrimidine derivatives are crucial building blocks for various agrochemicals. For instance, substituted pyrimidines are central to the mode of action of anilino-pyrimidine fungicides and sulfonylurea herbicides. This compound, through modification of its functional groups (the hydroxyl, ester, and methyl groups), can be elaborated into more complex molecules with desired biological activities. The hydroxyl group can be converted to a leaving group (e.g., a chloro group) to allow for nucleophilic substitution, a common strategy in the synthesis of pyrimidine-based agrochemicals.
A closely related compound, 4,6-dihydroxypyrimidine, is a key intermediate in the synthesis of various active ingredients in the agrochemical sector. The synthesis of this foundational pyrimidine structure from diethyl malonate and formamide provides a well-documented and analogous process to what would be involved in synthesizing more substituted pyrimidines.
Experimental Protocols: Synthesis of a Key Pyrimidine Intermediate
The following protocol details the synthesis of 4,6-dihydroxypyrimidine, a representative and fundamental pyrimidine intermediate for agrochemical synthesis. This process is analogous to the general synthesis of substituted pyrimidines.
Synthesis of 4,6-dihydroxypyrimidine
This synthesis involves the condensation reaction of a malonic ester with formamide in the presence of an alkoxide base.[1][2]
Materials:
-
Dimethyl malonate
-
Formamide
-
Sodium methoxide (30% solution in methanol)
-
Methanol
-
Water
-
Hydrochloric acid (36% aqueous solution)
-
Nitrogen gas
Equipment:
-
5-liter rotary stirred autoclave
-
Heating and cooling system
-
Pressure release and nitrogen flushing system
-
Addition funnel/pump
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
Initial Setup: Charge a 5-liter rotary stirred autoclave with 8.25 moles of sodium methoxide solution (as a 30% solution in methanol) and 5.25 moles of formamide.
-
Heating: Heat the mixture to 50°C with stirring.
-
Addition of Malonate: Continuously pump in 2.50 moles of dimethyl malonate over a period of 60 minutes. During the addition, allow the temperature to rise to 65°C.
-
Reaction: After the addition is complete, allow the reaction to proceed for one hour at 95°C.
-
Cooling and Quenching: After the post-reaction period, release the pressure and flush the autoclave with nitrogen. Cool the reaction mixture and add 1,150 ml of water.
-
Acidification and Precipitation: Add 7.0 moles of 36% aqueous hydrochloric acid dropwise while maintaining the temperature between 20-25°C through cooling. The 4,6-dihydroxypyrimidine product will precipitate out of solution.
-
Isolation and Purification: Filter the precipitated product using a suction filter and wash the solid three times with water.
-
Drying: Dry the purified product at 70-80°C under vacuum (20-30 mbar) to obtain the final 4,6-dihydroxypyrimidine.
Quantitative Data
The following table summarizes the typical yield for the synthesis of 4,6-dihydroxypyrimidine based on the described protocol.
| Product | Starting Materials | Yield (g) | Yield (%) | Reference |
| 4,6-dihydroxypyrimidine | Dimethyl malonate, Formamide, Sodium methoxide | 235.4 g | 84.0% | [1] |
Visualization of Synthetic Pathway
Diagram of the Synthesis of 4,6-dihydroxypyrimidine
The following diagram illustrates the key steps in the synthesis of the 4,6-dihydroxypyrimidine intermediate.
Caption: Synthetic pathway for 4,6-dihydroxypyrimidine.
Logical Workflow for Agrochemical Synthesis from a Pyrimidine Intermediate
The following diagram illustrates a generalized workflow for the development of an agrochemical starting from a pyrimidine intermediate like 4,6-dihydroxypyrimidine.
Caption: Workflow for agrochemical development.
References
Application Notes and Protocols: Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate as an Intermediate for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of anticancer agents derived from Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. This pyrimidine derivative serves as a key building block for the synthesis of fused heterocyclic compounds, particularly pyrimido[4,5-d]pyrimidines, which have demonstrated significant potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle often dysregulated in cancer.
Introduction
This compound is a versatile intermediate in medicinal chemistry.[1] Its structure is amenable to chemical modifications that lead to the formation of various heterocyclic systems with diverse biological activities. Notably, it is a precursor to pyrimido[4,5-d]pyrimidine derivatives, which are potent anticancer agents.[2][3][4] These compounds often exert their anticancer effects by inhibiting protein kinases, such as CDK2, which are critical for cancer cell proliferation and survival.[2][5]
Data Presentation: Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives
The following table summarizes the in vitro anticancer and enzyme inhibitory activities of representative pyrimido[4,5-d]pyrimidine derivatives, showcasing their potential as therapeutic agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) | Reference |
| 8a | PC-3 (Prostate) | 0.08 | EGFRwt | 0.099 | [1] |
| 8b | PC-3 (Prostate) | 0.11 | EGFRT790M | 0.123 | [1] |
| 9a | PC-3 (Prostate) | 0.13 | - | - | [1] |
| 7f | - | - | CDK2 | 0.05 | [2] |
| 7e | - | - | CDK2 | 0.25 | [2] |
| 7a | - | - | CDK2 | 0.31 | [2] |
| 4a | HCT116 (Colon) | 0.21 | CDK2 | 0.21 | |
| 4b | HCT116 (Colon) | 0.96 | CDK2 | 0.96 |
Signaling Pathway
The primary mechanism of action for many anticancer agents derived from this compound is the inhibition of the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway. CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-ethoxycarbonyl-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one
This protocol outlines a two-step synthesis of a representative anticancer pyrimido[4,5-d]pyrimidine derivative starting from this compound.
Step 1: Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
This step involves the chlorination of the hydroxyl group of the starting material.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous toluene.
-
Add N,N-dimethylaniline (1.2 equivalents) to the suspension.
-
Slowly add phosphorus oxychloride (3 equivalents) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Step 2: Synthesis of 2-amino-5-ethoxycarbonyl-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one
This step involves the cyclization of the chlorinated intermediate with guanidine.
-
Materials:
-
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
-
Guanidine carbonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol under an inert atmosphere.
-
To this solution, add guanidine carbonate (1.5 equivalents) and stir until dissolved.
-
Add a solution of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1 equivalent) in absolute ethanol dropwise to the guanidine solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with glacial acetic acid.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield the final product, 2-amino-5-ethoxycarbonyl-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one.
-
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2][4]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[3]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow and Logic
The following diagram illustrates the workflow from the synthesis of the anticancer agent to its biological evaluation.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Biochemical Assays Using Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Introduction
Hypothetical Application: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Several pyrimidine-containing compounds have been identified as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a serine protease involved in glucose metabolism. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The following sections detail a hypothetical application of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate as a potential DPP-IV inhibitor.
Experimental Workflow for DPP-IV Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing potential DPP-IV inhibitors.
Caption: Workflow for a DPP-IV enzyme inhibition assay.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data for the inhibition of DPP-IV by this compound compared to a known inhibitor, Sitagliptin.
| Compound | IC50 (µM) | Percent Inhibition at 10 µM |
| This compound | 8.5 | 55% |
| Sitagliptin (Reference Compound) | 0.019 | 98% |
Detailed Experimental Protocol: DPP-IV Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against human recombinant DPP-IV.
Materials and Reagents:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 7.5) containing 1 M NaCl and 1 mg/mL BSA
-
This compound (Test Compound)
-
Sitagliptin (Reference Inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme Preparation:
-
Dilute the human recombinant DPP-IV enzyme in assay buffer to a final concentration of 2 ng/µL.
-
-
Substrate Preparation:
-
Prepare a 1 mM stock solution of Gly-Pro-AMC in DMSO.
-
Dilute the stock solution in assay buffer to a final concentration of 100 µM.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compound or reference inhibitor to the wells of a 384-well microplate.
-
For control wells, add 5 µL of assay buffer with 1% DMSO (negative control) or a known inhibitor at a high concentration (positive control).
-
Add 10 µL of the diluted DPP-IV enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula:
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Context: DPP-IV in Glucose Homeostasis
DPP-IV plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
Caption: Role of DPP-IV in incretin signaling and glucose homeostasis.
Disclaimer: The application note and protocol provided are hypothetical and intended for illustrative purposes only. The biological activity and efficacy of this compound as a DPP-IV inhibitor have not been experimentally validated in the provided context. Researchers should conduct their own validation studies before utilizing this compound in any biochemical assay.
Application Notes and Protocols: Synthesis and Evaluation of STAT6 Inhibitors Derived from Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potent STAT6 inhibitors, utilizing Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate as a key starting material. The protocols detailed below are based on established chemical transformations and biological assays, enabling the discovery and characterization of novel therapeutics targeting the STAT6 signaling pathway.
Introduction
The Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, which are key cytokines involved in T-helper cell 2 (Th2) differentiation.[1][2][3] Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory diseases, including asthma and atopic dermatitis, making it a prime therapeutic target.[2][3] This document outlines a synthetic strategy to produce pyrimidine-5-carboxamide derivatives, a class of potent STAT6 inhibitors, starting from this compound. Additionally, detailed protocols for the biological evaluation of these compounds are provided.
Data Presentation: In Vitro Efficacy of Pyrimidine-5-carboxamide STAT6 Inhibitors
The following table summarizes the in vitro potency of a series of synthesized 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, including the notable compound AS1517499.[1][3][4][5][6]
| Compound ID | Structure | STAT6 Inhibition IC50 (nM)[3][4][5] | IL-4-induced Th2 Differentiation Inhibition IC50 (nM)[1][3] |
| AS1517499 (2t) | 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | 21 | 2.3 |
Experimental Protocols
I. Synthesis of Pyrimidine-5-carboxamide STAT6 Inhibitors
The proposed synthetic workflow to generate STAT6 inhibitors from this compound involves a three-step process: chlorination of the pyrimidine ring, sequential nucleophilic aromatic substitution to introduce the desired side chains, and finally, amidation of the ethyl ester.
Step 1: Synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
This initial step activates the pyrimidine core for subsequent nucleophilic substitution. The hydroxyl group at the 2-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7][8][9][10]
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Inert solvent (e.g., toluene, optional)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction can be run neat or in the presence of an inert solvent and a base like pyridine.[7]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.
-
Step 2: Sequential Nucleophilic Aromatic Substitution
The chloro group at the 2-position and the methyl group at the 4-position (which can be activated for substitution) are sequentially replaced by the desired amine side chains. The order of addition and reaction conditions will depend on the specific amines being used.
-
Materials:
-
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
-
Desired primary amine 1 (e.g., 2-(3-chloro-4-hydroxyphenyl)ethylamine)
-
Desired primary amine 2 (e.g., benzylamine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate in the anhydrous solvent under an inert atmosphere.
-
Add the first primary amine and a slight excess of DIPEA.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the first substitution is complete, add the second primary amine and additional DIPEA.
-
Continue stirring, potentially at a higher temperature, until the second substitution is complete as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting disubstituted pyrimidine ethyl ester by column chromatography.
-
Step 3: Amidation of the Ethyl Ester
The final step is the conversion of the ethyl ester at the 5-position to the corresponding primary carboxamide. This can be achieved by direct aminolysis with ammonia.
-
Materials:
-
Disubstituted pyrimidine ethyl ester from Step 2
-
Ammonia solution (e.g., 7N in methanol)
-
Sealed reaction vessel
-
-
Procedure:
-
Dissolve the purified ethyl ester in a solution of ammonia in methanol in a sealed reaction vessel.
-
Heat the mixture and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the vessel and concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrimidine-5-carboxamide STAT6 inhibitor.
-
II. Biological Evaluation Protocols
1. STAT6 Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the inhibitory activity of compounds on the STAT6 signaling pathway.[11][12][13][14]
-
Materials:
-
HepG2 or HEK293 cells stably transfected with a STAT6-responsive luciferase reporter construct.[11][13]
-
Cell culture medium (e.g., MEM with 10% FBS, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin).[11]
-
Recombinant human IL-4.[11]
-
Test compounds dissolved in DMSO.
-
96-well white, clear-bottom microplates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[11]
-
Luminometer.
-
-
Procedure:
-
Seed the STAT6 reporter cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the cells and incubate for a predetermined period (e.g., 1 hour).
-
Stimulate the cells with IL-4 at a concentration known to induce a robust luciferase signal (e.g., 10 ng/mL), except for the unstimulated control wells.
-
Incubate the plate for an additional period (e.g., 5-6 hours) at 37°C in a 5% CO₂ incubator.[11][13]
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well and incubate for 15-30 minutes with gentle agitation.[11][13]
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
-
2. In Vitro Th2 Cell Differentiation Assay
This assay assesses the ability of the compounds to inhibit the IL-4-driven differentiation of naive CD4+ T cells into Th2 effector cells.[15][16][17][18][19]
-
Materials:
-
Naive CD4+ T cells isolated from mouse spleens.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.[18]
-
Anti-CD3 and anti-CD28 antibodies for T cell activation.[16][18]
-
Anti-IFN-γ antibody to block Th1 differentiation.[16]
-
Test compounds dissolved in DMSO.
-
24-well or 48-well tissue culture plates.
-
Flow cytometer and antibodies for Th2 marker analysis (e.g., anti-IL-4, anti-GATA3).
-
ELISA kits for cytokine quantification (e.g., IL-4, IL-5, IL-13).
-
-
Procedure:
-
Coat the wells of a tissue culture plate with anti-CD3 and anti-CD28 antibodies.[16]
-
Isolate naive CD4+ T cells from mouse spleens using standard cell separation techniques.
-
Add the naive CD4+ T cells to the antibody-coated wells.
-
Prepare Th2 differentiation medium containing IL-2, IL-4, and anti-IFN-γ antibody.[16]
-
Add the test compounds at various concentrations to the Th2 differentiation medium.
-
Culture the cells for several days (e.g., 5-7 days) to allow for differentiation.
-
After the differentiation period, restimulate the cells with PMA and ionomycin for a few hours in the presence of a protein transport inhibitor.[15]
-
Analyze the differentiated T cells by intracellular cytokine staining for IL-4 using flow cytometry or by measuring the concentration of Th2 cytokines (IL-4, IL-5, IL-13) in the culture supernatant by ELISA.
-
Determine the IC50 value for the inhibition of Th2 differentiation for each compound.
-
Visualizations
STAT6 Signaling Pathway
Caption: The IL-4/IL-13 induced STAT6 signaling cascade and the point of inhibition.
Experimental Workflow for Synthesis and Evaluation of STAT6 Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. abeomics.com [abeomics.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Protocol for the Differentiation and Characterization of Human Th2 Cells: R&D Systems [rndsystems.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro Differentiation of Mouse Th0, Th1 and Th2 from Naïve CD4 T Cells [bio-protocol.org]
- 19. In Vitro Th Differentiation Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Solid-Phase Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine core is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs. The development of efficient and robust synthetic methodologies for the creation of diverse pyrimidine libraries is crucial for drug discovery programs. Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and high-throughput synthesis.[1][2] This document provides a detailed protocol for the solid-phase synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate analogs, a class of compounds with potential therapeutic applications.
The described methodology utilizes a traceless linker strategy, ensuring that the final product is released from the solid support without any residual linker atoms.[3][4] This approach is highly desirable in medicinal chemistry as it avoids potential off-target effects or altered pharmacokinetic properties of the synthesized compounds. The protocol is designed to be adaptable for the generation of a library of analogs by varying the building blocks in the final cyclization step.
Principle of the Method
The solid-phase synthesis of this compound analogs is based on a multi-step sequence starting from a commercially available solid support, such as a Merrifield resin. The synthesis involves the immobilization of a suitable building block, followed by on-resin chemical transformations to construct the pyrimidine ring, and finally, cleavage from the resin to yield the desired product.
Experimental Workflow
The overall experimental workflow for the solid-phase synthesis of the target compounds is depicted below.
Figure 1. A schematic representation of the solid-phase synthesis workflow.
Materials and Equipment
Resins and Reagents
-
Merrifield resin (100-200 mesh, 1% DVB)
-
Ethyl isocyanoacetate
-
O-Ethyl thioformate
-
Various amidine hydrochlorides or guanidine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine
-
Standard coupling reagents (e.g., HATU, HOBt) may be required for alternative strategies.
Equipment
-
Solid-phase synthesis vessels
-
Shaker or vortexer for mixing
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer (MS) for product characterization
-
NMR spectrometer for structural elucidation
Detailed Experimental Protocols
Protocol 1: Resin Preparation and Loading of Ethyl Isocyanoacetate
-
Resin Swelling: Place Merrifield resin (1.0 g, 1.0 mmol/g loading) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Solvent Exchange: Drain the DMF and wash the resin with DCM (3 x 10 mL).
-
Loading of First Building Block: Prepare a solution of ethyl isocyanoacetate (3.0 mmol) and DIPEA (3.0 mmol) in DCM (10 mL). Add this solution to the swollen resin.
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. A successful loading can be confirmed by IR spectroscopy, looking for the appearance of the isonitrile peak.
Protocol 2: On-Resin Synthesis of the Pyrimidine Precursor
-
Resin Swelling: Swell the ethyl isocyanoacetate-loaded resin (1.0 g) in anhydrous THF (10 mL) for 30 minutes.
-
Reaction with Thiono Ester: Prepare a solution of O-ethyl thioformate (5.0 mmol) in anhydrous THF (5 mL). Add this solution to the resin suspension.
-
Reaction: Shake the mixture at 50°C for 12 hours.
-
Washing: After cooling to room temperature, drain the solvent and wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cyclization and Formation of the Pyrimidine Ring
-
Resin Swelling: Swell the resin from the previous step (1.0 g) in DMF (10 mL) for 30 minutes.
-
Cyclization Reaction: Prepare a solution of the desired amidine hydrochloride or guanidine hydrochloride (5.0 mmol) and DIPEA (5.0 mmol) in DMF (10 mL). Add this solution to the resin.
-
Reaction: Shake the reaction mixture at 80°C for 16 hours.
-
Washing: Cool the vessel to room temperature, drain the reaction mixture, and wash the resin with DMF (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
-
Resin Swelling: Swell the dried resin (from Protocol 3) in DCM (10 mL) for 30 minutes in a well-ventilated fume hood.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA and 5% water. Add the cleavage cocktail (10 mL) to the resin.
-
Reaction: Shake the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to remove the TFA and DCM.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a small library of this compound analogs.
Table 1: Resin Loading and Intermediate Yields
| Step | Description | Starting Resin Weight (g) | Final Resin Weight (g) | Loading/Yield (%) |
| 1 | Loading of Ethyl Isocyanoacetate | 1.00 | 1.12 | 85 |
| 2 | Reaction with O-Ethyl Thioformate | 1.00 | 1.15 | 92 |
| 3 | Cyclization with Acetamidine HCl | 1.00 | 1.21 | 88 |
Table 2: Yield and Purity of Cleaved Pyrimidine Analogs
| Analog | R-Group on Amidine | Crude Yield (mg) | Purity by HPLC (%) | Overall Yield (%) |
| 1 | Methyl | 125 | 91 | 65 |
| 2 | Phenyl | 158 | 88 | 61 |
| 3 | Amino (from Guanidine) | 110 | 93 | 58 |
Signaling Pathways and Logical Relationships
The logical progression of the synthetic steps is crucial for the successful formation of the target molecule. The following diagram illustrates the key chemical transformations and their sequential relationship.
Figure 2. The logical flow of the solid-phase synthesis of pyrimidine analogs.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of this compound analogs. The methodology is robust, high-yielding, and amenable to the creation of diverse chemical libraries for drug discovery and development. The use of a traceless linker strategy ensures the generation of final compounds with high purity, free from any linker artifacts. Researchers can adapt this protocol to synthesize a wide variety of pyrimidine derivatives by utilizing different amidine or guanidine building blocks in the cyclization step.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my reaction consistently low?
A1: Low yields can stem from several factors. The primary synthesis route for this compound is a variation of the Biginelli reaction, a one-pot cyclocondensation. Key factors influencing the yield include:
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Inadequate temperature or insufficient reaction time can lead to incomplete conversion of reactants.
-
Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. Acid catalysts like HCl are commonly used, but others such as copper(II) chloride have also been reported.[1]
-
Purity of Reactants: The purity of starting materials, including ethyl acetoacetate, urea (or thiourea for thioxo-analogs), and the aldehyde, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Stoichiometry: Incorrect molar ratios of the reactants can result in the formation of byproducts and unreacted starting materials.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: The formation of byproducts is a common issue in multicomponent reactions like the Biginelli synthesis. Potential side products can include intermediates that have not fully cyclized or products from self-condensation of the reactants.
-
Common Side Products: These can include Knoevenagel condensation products of the aldehyde and ethyl acetoacetate, or Michael adducts.
-
Minimization Strategies:
-
Order of Addition: Adding the reactants in a specific order can sometimes favor the desired reaction pathway.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature can prevent the formation of thermally induced byproducts.
-
Catalyst Choice: The selectivity of the reaction can be influenced by the catalyst. Some catalysts may favor the formation of the desired pyrimidine ring over side reactions. Greener approaches using catalysts like CuCl₂·2H₂O under solvent-less conditions have been shown to provide excellent yields with rapid product formation.[1]
-
Q3: The purification of the final product is proving difficult. What are the recommended procedures?
A3: Purification is a critical step to obtain this compound with high purity.
-
Recrystallization: This is the most common method for purifying the solid product. The choice of solvent is crucial. Ethanol is often a suitable solvent for recrystallization.[2] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) needs to be determined using thin-layer chromatography (TLC).
-
Washing: After filtration, washing the solid product with a cold solvent (e.g., ice-cold water or ethanol) can help remove soluble impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis generally follows the Biginelli reaction mechanism. The proposed mechanism involves a series of acid-catalyzed reactions:
-
Aldol Condensation: An acid catalyst promotes the condensation between the aldehyde (e.g., acetaldehyde) and urea to form an N-acylimine intermediate.
-
Michael Addition: The enolate of ethyl acetoacetate acts as a nucleophile and attacks the imine intermediate.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the dihydropyrimidine ring. Tautomerization then leads to the final product.
Signaling Pathway for Biginelli Reaction
Caption: Proposed reaction pathway for the Biginelli synthesis.
Q2: What are some alternative "green" synthesis methods to improve yield and reduce environmental impact?
A2: Several greener chemistry approaches have been developed for the synthesis of dihydropyrimidine derivatives, which can lead to higher yields, shorter reaction times, and milder conditions.[3] These methods include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often improves yields.
-
Solvent-Free (Mechanochemical) Methods: Grinding the reactants together, sometimes with a catalytic amount of a solid acid, can promote the reaction without the need for a solvent. This simplifies workup and reduces waste.[1][3]
-
Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol can reduce the environmental impact of the synthesis.
Q3: How do I characterize the final product to confirm its identity and purity?
A3: A combination of spectroscopic techniques is typically used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C=O (ester), N-H, and C-N bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the elemental composition.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates a high degree of purity.
Experimental Protocols
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol is a standard method for the synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is structurally related to the target compound and illustrates the general procedure.
-
Reactant Mixture: In a round-bottom flask, combine ethyl acetoacetate (10 mmol), 4-hydroxybenzaldehyde (10 mmol), and thiourea (10 mmol) in ethanol (5 ml).[2]
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid as a catalyst.[2]
-
Reflux: Heat the mixture under reflux for 2.5 hours.[2]
-
Workup: After cooling to room temperature, pour the reaction mixture onto crushed ice (30 g) and stir for 5-10 minutes.[2]
-
Filtration: Collect the separated solid by suction filtration and wash it with ice-cold water (50 ml).[2]
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure compound.[2]
Protocol 2: Grindstone Method (Solvent-Free)
This protocol describes a solvent-less approach for the synthesis of Ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Mixing Reactants: In a mortar, mix the appropriate aldehyde (0.1 M), urea (0.1 M), ethyl acetoacetate (0.1 M), and a catalytic amount of CuCl₂·2H₂O.[1]
-
Grinding: Grind the mixture for 7-10 minutes.[1]
-
Acidification: Add a few drops of HCl and continue grinding for another 10 minutes.[1]
-
Reaction Time: Allow the mixture to stand overnight.[1]
-
Purification: Dissolve the product in methanol with gentle heating, filter the solution, and allow it to recrystallize.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for Dihydropyrimidine Derivatives
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | HCl | Ethanol | 2.5 hours | ~80-90 | [2] |
| Grindstone | CuCl₂·2H₂O | None | ~20 min + overnight | High | [1] |
| Microwave | Various | Various | 3-30 min | 80-96 | [3] |
References
Technical Support Center: Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery or Yield After Recrystallization
-
Question: I am experiencing significant product loss during recrystallization of this compound. What are the possible reasons and how can I improve the yield?
-
Answer: Low recovery during recrystallization is a common issue that can stem from several factors:
-
Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures, leading to product loss in the mother liquor. Conversely, a solvent in which the compound is too insoluble will not allow for effective purification.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, thus reducing the yield of crystals upon cooling.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, and smaller, less pure crystals may form.
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in a significant amount of the product remaining in the solution.
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents to find one that dissolves the compound when hot but has low solubility when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
Maximize Crystallization Time: Allow the solution to stand at a low temperature for a sufficient period to ensure complete crystallization. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Issue 2: Persistent Impurities After Column Chromatography
-
Question: I am unable to separate a persistent impurity from my target compound using silica gel column chromatography. The impurity co-elutes with my product. What can I do?
-
Answer: Co-elution of impurities is a frequent challenge in column chromatography. This typically occurs when the impurity has a similar polarity to the desired product.
Troubleshooting Steps:
-
Adjust Solvent System Polarity: Carefully adjust the polarity of your mobile phase. A shallower gradient or even an isocratic elution with a fine-tuned solvent mixture can improve separation. Try adding a small percentage of a third solvent with a different selectivity (e.g., a small amount of methanol or dichloromethane to an ethyl acetate/hexane system).
-
Change the Stationary Phase: If adjusting the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel, especially for compounds with basic functionalities. Reverse-phase chromatography (e.g., C18 silica) is another option if the impurity has a different hydrophobicity.
-
Flash Chromatography: Employing flash chromatography with a higher flow rate and finer silica can enhance resolution compared to traditional gravity chromatography.
-
Derivative Formation: In some challenging cases, it may be possible to chemically modify the impurity or the product to significantly alter its polarity, allowing for easier separation. The modifying group can then be removed after purification.
-
Issue 3: Product Decomposition During Purification
-
Question: I suspect my this compound is decomposing during purification, as I observe discoloration and the appearance of new spots on my TLC plates. How can I prevent this?
-
Answer: Decomposition can be caused by thermal instability, or sensitivity to acidic or basic conditions.
Troubleshooting Steps:
-
Lower Purification Temperatures: If using distillation, perform it under reduced pressure to lower the boiling point. For chromatography, conduct the separation at room temperature and avoid prolonged exposure to heat. When evaporating solvent, use a rotary evaporator with a water bath at a moderate temperature.
-
Use Neutral pH Conditions: Pyrimidine derivatives can be sensitive to strong acids or bases. If performing column chromatography on silica gel (which is slightly acidic), you can neutralize it by pre-treating with a solution of triethylamine in your mobile phase. Alternatively, use neutral alumina as the stationary phase.
-
Work Under an Inert Atmosphere: If your compound is sensitive to oxidation, perform the purification steps under an inert atmosphere of nitrogen or argon.
-
Minimize Purification Time: Prolonged exposure to purification conditions can lead to decomposition. Streamline your workflow to minimize the time the compound spends in solution or on the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: The solubility of this compound is dependent on the solvent. Generally, it is expected to be soluble in polar organic solvents like ethanol, methanol, and ethyl acetate, and less soluble in nonpolar solvents such as hexanes. Its solubility in hot versus cold solvents is a key factor for successful recrystallization.
Q2: What are the common impurities found in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials (e.g., ethyl acetoacetate, amidines), side-products from competing reactions, and decomposition products. The exact nature of the impurities will depend on the synthetic route employed.
Q3: Is this compound prone to tautomerism, and does this affect purification?
A3: Yes, the 2-hydroxy-pyrimidine moiety can exist in tautomeric equilibrium with its 2-pyrimidone form. This can potentially lead to broadened peaks in chromatography or NMR. It is important to be aware of this possibility when analyzing characterization data. The equilibrium can be influenced by the solvent and pH.
Quantitative Data Summary
The following table summarizes illustrative data for different purification methods. Note that optimal conditions and results will vary depending on the specific impurities and scale of the experiment.
| Purification Method | Mobile/Solvent System | Purity (Illustrative) | Yield (Illustrative) |
| Recrystallization | Ethanol/Water (e.g., 80:20) | >98% | 75-85% |
| Silica Gel Chromatography | Ethyl Acetate/Hexane (e.g., 30:70 to 50:50 gradient) | >99% | 80-90% |
| Alumina Chromatography | Dichloromethane/Methanol (e.g., 98:2) | >99% | 85-95% |
Experimental Protocols
1. General Recrystallization Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
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If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
2. General Silica Gel Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Begin eluting the column with the mobile phase, starting with a low polarity.
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via a Biginelli-type reaction involving ethyl acetoacetate, acetaldehyde, and urea.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective Catalyst: The acidic catalyst (e.g., HCl, H₂SO₄) is crucial for the reaction. An inappropriate catalyst or incorrect concentration can hinder the reaction. 2. Low Reaction Temperature: The reaction often requires heating to proceed at an adequate rate. 3. Poor Quality Reagents: Degradation of starting materials, especially acetaldehyde, can prevent product formation. | 1. Catalyst Optimization: Ensure the use of a suitable Brønsted or Lewis acid catalyst at the recommended concentration. For instance, a few drops of concentrated HCl or H₂SO₄ are typically used. 2. Increase Temperature: Refluxing the reaction mixture in a suitable solvent like ethanol is a common practice.[1][2] 3. Use Fresh Reagents: Use freshly distilled acetaldehyde and high-purity ethyl acetoacetate and urea. |
| Formation of a Significant Amount of a Yellowish, Sticky Byproduct | 1. Self-Condensation of Acetaldehyde: Under acidic conditions, acetaldehyde can undergo aldol condensation to form crotonaldehyde.[3][4][5] Crotonaldehyde can then react with ethyl acetoacetate and urea to yield an undesired dihydropyrimidine derivative. 2. Self-Condensation of Ethyl Acetoacetate: Although less common, self-condensation of ethyl acetoacetate can occur under certain conditions. | 1. Control Reagent Addition: Add acetaldehyde slowly to the reaction mixture containing the other components and the catalyst. This keeps the instantaneous concentration of acetaldehyde low, minimizing self-condensation. 2. Optimize Reaction Temperature: Lowering the reaction temperature slightly may reduce the rate of acetaldehyde self-condensation more than the rate of the desired Biginelli reaction. |
| Presence of Multiple Spots on TLC, Indicating a Mixture of Products | 1. Formation of Hantzsch-type Pyridine Byproducts: The reaction of acetaldehyde with two equivalents of ethyl acetoacetate and a nitrogen source (from urea) can lead to the formation of Hantzsch dihydropyridine or pyridine derivatives.[6][7][8][9][10] 2. Formation of Knoevenagel Condensation Products: The condensation of acetaldehyde with ethyl acetoacetate can form ethyl 2-butenoate as a side product. | 1. Stoichiometric Control: Use a strict 1:1:1 molar ratio of acetaldehyde, ethyl acetoacetate, and urea to favor the formation of the desired pyrimidine. 2. Purification: Utilize column chromatography for purification. A mixture of ethyl acetate and hexane is often effective for separating the desired product from less polar byproducts. Recrystallization from ethanol can also be employed for purification.[1][11] |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The desired product may have some solubility in the reaction solvent, leading to losses during filtration. 2. Co-precipitation of Byproducts: Side products with similar polarities can co-precipitate with the desired product. | 1. Cooling and Precipitation: After the reaction is complete, pouring the mixture into ice-cold water can help to fully precipitate the product.[1] 2. Recrystallization: Multiple recrystallizations from a suitable solvent like ethanol may be necessary to achieve high purity.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Biginelli reaction, a one-pot multicomponent reaction.[12][13][14] This involves the acid-catalyzed condensation of ethyl acetoacetate, an aldehyde (in this case, acetaldehyde), and urea.[12][13]
Q2: My reaction with acetaldehyde is giving very low yields. Why is this and how can I improve it?
A2: Aliphatic aldehydes like acetaldehyde are known to give moderate to low yields in the classical Biginelli reaction. This is primarily due to their high reactivity, which can lead to side reactions such as self-condensation (aldol condensation). To improve the yield, you can try the following:
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Slow Addition of Acetaldehyde: Add acetaldehyde dropwise to the reaction mixture.
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Use of a Lewis Acid Catalyst: Lewis acids such as zinc chloride or indium(III) bromide have been shown to improve yields with aliphatic aldehydes.
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Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can improve yields.
Q3: I have an unexpected byproduct with a higher molecular weight. What could it be?
A3: A higher molecular weight byproduct could be a result of a five-component condensation reaction, especially if formaldehyde is present as an impurity or if acetaldehyde undergoes further reactions. This can lead to the formation of fused bicyclic structures through a Diels-Alder type reaction of the initially formed dihydropyrimidine.[15] Another possibility is the formation of a Hantzsch pyridine derivative, which involves two equivalents of the β-keto ester.[6][7][10]
Q4: How can I confirm the structure of my product and identify any impurities?
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of your main product and can help in identifying the structures of major impurities by comparing the spectra to known compounds.
-
Mass Spectrometry (MS): This will determine the molecular weight of your product and any byproducts, which is crucial for their identification.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups in the desired product, such as the C=O of the ester and the amide, and the N-H bonds of the pyrimidine ring.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and assess the purity of the final product.[1][11]
Experimental Protocols
General Protocol for the Synthesis of Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a generalized procedure based on typical Biginelli reactions.[1][2][11][16]
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Acetaldehyde (1 equivalent)
-
Urea (1 to 1.5 equivalents)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate, urea, and ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops) to the mixture.
-
Slowly add acetaldehyde to the stirred mixture.
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Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Visualizations
Reaction Pathway and Potential Side Products
The following diagram illustrates the main synthetic pathway for this compound and the formation of major potential side products.
References
- 1. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. sennosbiotech.com [sennosbiotech.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijarsct.co.in [ijarsct.co.in]
Optimization of reaction conditions for Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the Biginelli reaction and similar condensation methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Suboptimal reaction temperature- Impure starting materials- Incorrect stoichiometry of reactants | - Catalyst: Use a fresh batch of catalyst. If using a reusable catalyst, ensure it has been properly activated.- Temperature: Optimize the reaction temperature. While reflux is common, some reactions benefit from lower or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Purity: Ensure all reactants (ethyl acetoacetate, urea/amidine, and aldehyde source) are of high purity and dry.- Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may lead to side product formation. |
| Formation of a Yellow, Fluorescent Byproduct | This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct, formed from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition at high temperatures).[1] | - Lower Temperature: Reducing the reaction temperature can significantly decrease the formation of the DHP byproduct.[1]- Catalyst Choice: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.- Order of Addition: Adding the urea component last to the reaction mixture can sometimes minimize its decomposition.[1] |
| Difficult Purification of Crude Product | - Presence of N-acylurea byproducts- Unreacted starting materials- Formation of multiple side products | - N-acylureas: These can sometimes be removed by recrystallization from a suitable solvent like ethanol.[2]- Unreacted Starting Materials: Optimize reaction time and temperature to drive the reaction to completion. Monitor by TLC.- Side Products: If recrystallization is ineffective, column chromatography may be necessary. |
| Incomplete Cyclization | - Insufficiently strong base (in Pinner-type synthesis)- Presence of water hydrolyzing intermediates | - Base Selection: Use a strong, non-nucleophilic base. Ensure the stoichiometry of the base is appropriate.- Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is a variation of the Biginelli reaction, which is a one-pot, three-component condensation reaction. In this case, it would involve the reaction of ethyl acetoacetate, an aldehyde (or its equivalent to provide the methyl group at the 4-position), and urea or a related amidine under acidic or Lewis acid catalysis.
Q2: What are the typical catalysts used for this synthesis?
A2: A range of Brønsted and Lewis acids can be used to catalyze the reaction. Common examples include HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA), and Lewis acids such as FeCl₃, ZnCl₂, and CuCl₂. The choice of catalyst can influence reaction time and yield.
Q3: What are the recommended solvents for this reaction?
A3: Ethanol is a commonly used solvent for the Biginelli reaction.[2] However, other solvents such as methanol, acetonitrile, or even solvent-free conditions have been employed to improve yields for certain substrates.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is often the most effective method for purifying the crude product.[2] Hot ethanol is a common solvent for recrystallization. If the product is still impure after recrystallization, column chromatography may be required.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of pyrimidine derivatives similar to this compound, based on available literature.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate, 4-hydroxybenzaldehyde, thiourea | HCl (catalytic) | Ethanol | Reflux | 2.5 | Not specified | [2] |
| Methyl 3-amino-2-pentenoate, formamide | Sodium methoxide | n-Butanol | 110 | 5 | 97.8 | [1] |
| Ethyl 3-aminocrotonate, benzamide | Microwave | Solvent-free | 150 | 0.25 | 68 | Vulcanchem |
Experimental Protocols
Detailed Experimental Protocol for a Biginelli-type Synthesis
This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and can be used as a starting point for optimization.[2]
Materials:
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Ethyl acetoacetate (10 mmol, 1.30 g)
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Acetaldehyde (or a suitable equivalent for the 4-methyl group)
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Urea (10 mmol, 0.60 g)
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Ethanol (5 mL)
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Concentrated HCl (3 drops)
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Crushed ice
-
Deionized water
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (10 mmol), acetaldehyde (or equivalent), and urea (10 mmol).
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Add ethanol (5 mL) to the flask to dissolve the reactants.
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Add a catalytic amount of concentrated HCl (approximately 3 drops) to the mixture.
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Heat the reaction mixture to reflux and maintain for 2.5 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture onto crushed ice (approximately 30 g) and stir for 5-10 minutes to precipitate the crude product.
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Collect the solid product by vacuum filtration.
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Wash the solid with ice-cold water (50 mL) to remove any remaining acid and unreacted starting materials.
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Recrystallize the crude product from hot ethanol to obtain the pure this compound.
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Dry the purified product in a vacuum oven.
Mandatory Visualization
Reaction Pathway
Caption: Biginelli reaction pathway for the synthesis of the target molecule.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Stability of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule are hydrolysis of the ethyl ester group and potential degradation of the pyrimidine ring under strong acidic or basic conditions. The 2-hydroxy group and the C4-methyl group can also influence the electron density of the ring and its susceptibility to degradation.
Q2: Under what conditions is the ester group likely to hydrolyze?
A2: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions, in particular, can facilitate saponification, leading to the formation of the corresponding carboxylic acid salt.
Q3: Is the pyrimidine ring itself stable?
A3: Pyrimidine rings are generally aromatic and relatively stable. However, strong acidic conditions can lead to protonation and subsequent ring-opening reactions. Similarly, strong basic conditions can also promote ring cleavage, although this is generally less common than ester hydrolysis.
Q4: How does the 2-hydroxy group affect the stability of the pyrimidine ring?
A4: The 2-hydroxy group exists in tautomeric equilibrium with its keto form (a pyrimidinone). This tautomerism can influence the aromaticity and reactivity of the pyrimidine ring, potentially affecting its stability under certain pH conditions.
Troubleshooting Guides
Issue 1: Unexpectedly low yield or product degradation during an acid-catalyzed reaction.
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Possible Cause 1: Hydrolysis of the ethyl ester.
-
Troubleshooting:
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Minimize the reaction time.
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Use a milder acidic catalyst if possible.
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Conduct the reaction at a lower temperature.
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Monitor the reaction progress closely using techniques like TLC or LC-MS to detect the formation of the carboxylic acid byproduct.
-
-
-
Possible Cause 2: Degradation of the pyrimidine ring.
-
Troubleshooting:
-
Avoid using strong, concentrated acids.
-
Consider using a non-aqueous acidic system if the reaction chemistry allows.
-
Perform a small-scale stability test of the starting material under the reaction conditions to assess its stability beforehand.
-
-
Issue 2: Formation of an unknown, more polar impurity in a base-catalyzed reaction.
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Possible Cause: Saponification of the ethyl ester.
-
Troubleshooting:
-
The polar impurity is likely the carboxylate salt. This can be confirmed by LC-MS analysis.
-
If the ester functionality is desired in the final product, consider using non-nucleophilic bases or protecting the ester group.
-
If the carboxylic acid is the desired product, ensure complete saponification by using a sufficient amount of base and adequate reaction time.
-
-
Issue 3: Compound appears unstable during workup or purification.
-
Possible Cause 1: pH instability.
-
Troubleshooting:
-
During aqueous workup, ensure the pH of the solution is maintained in a neutral or near-neutral range.
-
For chromatographic purification (e.g., silica gel), be aware that residual acidity can cause degradation. Consider using a neutralized stationary phase or adding a small amount of a non-nucleophilic base (like triethylamine) to the eluent.
-
-
-
Possible Cause 2: Thermal instability.
-
Troubleshooting:
-
Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.
-
If purification requires high temperatures (e.g., distillation), assess the thermal stability of the compound using techniques like TGA or DSC.
-
-
Data Presentation
Table 1: Potential Degradation Products of this compound under Stress Conditions
| Stress Condition | Potential Degradation Product | Chemical Structure of Degradant |
| Acidic Hydrolysis | 2-hydroxy-4-methylpyrimidine-5-carboxylic acid | HOOC-C₅H₃N₂(OH)(CH₃) |
| Basic Hydrolysis | Sodium 2-hydroxy-4-methylpyrimidine-5-carboxylate | NaOOC-C₅H₃N₂(OH)(CH₃) |
| Strong Acid | Ring-opened products | Various acyclic compounds |
| Strong Base | Ring-opened products | Various acyclic compounds |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Solutions:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a 0.1 M solution of hydrochloric acid (HCl).
-
-
Stress Conditions:
-
Mix equal volumes of the drug solution and the 0.1 M HCl solution in a sealed vial.
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Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot of the sample.
-
-
Sample Analysis:
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Protocol 2: Forced Degradation Study under Basic Conditions
-
Preparation of Solutions:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH).
-
-
Stress Conditions:
-
Mix equal volumes of the drug solution and the 0.1 M NaOH solution in a sealed vial.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot of the sample.
-
-
Sample Analysis:
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Analyze the sample using a stability-indicating HPLC method.
-
Visualizations
Caption: Potential degradation pathways under acidic conditions.
Caption: Potential degradation pathways under basic conditions.
Caption: General workflow for forced degradation studies.
Overcoming poor solubility of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a pyrimidine derivative that, like many compounds in this class, exhibits limited solubility in aqueous solutions. While it is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, it can precipitate when diluted into aqueous buffers, a common step in many biological assays. This precipitation, often referred to as "crashing out," can lead to inaccurate and unreliable assay results.
Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common issue for compounds with low aqueous solubility. DMSO is a strong organic solvent that can dissolve many hydrophobic compounds. However, when the DMSO stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. This change can cause the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q3: What is the recommended starting point for preparing a stock solution of this compound?
A3: The recommended starting point is to prepare a high-concentration stock solution in 100% DMSO. A common concentration for stock solutions is 10 mM. It is crucial to ensure the compound is fully dissolved in the DMSO before further dilution. Gentle warming and vortexing can aid in dissolution.
Q4: How can I prevent my compound from precipitating during dilution for an assay?
A4: Several strategies can be employed to prevent precipitation upon dilution:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final assay concentration of the compound to a level below its aqueous solubility limit.
-
Optimize Dilution Technique: Instead of adding the aqueous buffer to your concentrated DMSO stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Use Co-solvents: Incorporating a water-miscible organic co-solvent in your final assay buffer can increase the compound's solubility.
-
Adjust pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.
-
Utilize Solubilizing Excipients: Surfactants and cyclodextrins can be used to encapsulate the compound and improve its dispersion in aqueous media.
Troubleshooting Guide
Issue 1: Compound Precipitation Observed in Assay Wells
Symptoms:
-
Visible precipitate or cloudiness in the wells of a microplate.
-
Inconsistent or non-reproducible assay results.
-
Lower than expected activity of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent
This protocol describes the preparation of a 100 µM working solution of this compound in an aqueous buffer containing a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound in 100% DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) may be applied if necessary.
-
Prepare Co-solvent Buffer: Prepare a solution of 10% ethanol in PBS (v/v). For example, add 1 mL of 200 proof ethanol to 9 mL of PBS.
-
Prepare Intermediate Dilution (Optional): If a large volume of working solution is needed, it is advisable to first prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO to minimize the volume of stock solution added to the aqueous buffer.
-
Prepare Final Working Solution: While vortexing the co-solvent buffer (10% ethanol in PBS), add the 10 mM DMSO stock solution dropwise to achieve the final desired concentration of 100 µM. For example, add 10 µL of the 10 mM stock solution to 990 µL of the co-solvent buffer.
-
Inspect for Precipitation: Visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, further optimization of the co-solvent concentration or a lower final compound concentration may be necessary.
Protocol 2: Kinetic Solubility Assessment
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution in DMSO.
-
Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4 in each well. This will result in a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a plate reader (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which a significant increase in turbidity/absorbance is observed is considered the kinetic solubility.
Quantitative Data Summary
While specific experimental solubility data for this compound is not widely published, the following table provides estimated solubility categories in common solvents based on the general behavior of similar pyrimidine derivatives. Researchers should experimentally determine the precise solubility for their specific assay conditions.
| Solvent | Estimated Solubility Category | Notes |
| Water | Poorly Soluble | Expected to be in the low µg/mL range. |
| PBS (pH 7.4) | Poorly Soluble | Similar to water; solubility may be slightly pH-dependent. |
| Ethanol | Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Soluble | Generally a good solvent for pyrimidine derivatives. |
| DMSO | Freely Soluble | The recommended solvent for preparing high-concentration stock solutions. |
Logical Relationship for Solubility Enhancement Strategy
Technical Support Center: Minimizing Byproduct Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Biginelli reaction?
A1: A frequent fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This can form when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at higher temperatures.[1] Another common impurity is N-acylurea, which can be identified by its characteristic signals in NMR spectroscopy and mass spectrometry.[1]
Q2: My pyrimidine synthesis reaction is resulting in a low yield. What are the likely causes?
A2: Low yields in pyrimidine synthesis can stem from several factors:
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Catalyst Inefficiency: The catalyst may be inactive or, if reusable, may require regeneration. For acid catalysts like HCl, the concentration must be appropriate.[1][2]
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Suboptimal Reaction Conditions: The reaction may need a longer duration or a moderate temperature adjustment. It is critical to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[1][2] Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or product degradation.[3]
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Impure Reactants: Impurities in the starting materials can inhibit the reaction, so using high-purity intermediates is crucial for a cleaner product and higher overall yield.[1][4]
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Incorrect Stoichiometry: Inaccurate molar ratios of reactants can lead to poor conversion of the limiting reagent.[3]
-
Atmospheric Conditions: Many reactions in heterocyclic chemistry are sensitive to air and moisture. Running the reaction under an inert atmosphere (like nitrogen or argon) can improve the yield.[3]
Q3: I'm observing a significant amount of tar-like substance in my Doebner-von Miller reaction. How can I prevent this?
A3: Tar formation is a common issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5] To mitigate this, you can try slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This helps to control the exothermic nature of the reaction and minimize polymerization.[5]
Q4: Why is my crude product from the Biginelli reaction difficult to purify?
A4: Difficulty in purifying the product of a Biginelli reaction often arises from the presence of side-products with similar physicochemical properties to the desired compound.[3] For instance, N-acylurea impurities can be challenging to remove. Recrystallization is often an effective method for purifying the desired dihydropyrimidinone (DHPM) product from such impurities.[1]
Troubleshooting Guides
Issue 1: Formation of Unexpected Fluorescent Byproduct in Biginelli Reaction
-
Symptom: A fluorescent spot is observed on the TLC plate, and the final product exhibits fluorescence.
-
Likely Cause: Formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct, which is favored at elevated temperatures due to the decomposition of urea into ammonia.[1]
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1]
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Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
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Issue 2: Incomplete Cyclization in Pyrimidine Synthesis
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Symptom: Analysis of the reaction mixture shows the presence of uncyclized intermediates.
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Likely Cause: Insufficient activation of the carbonyl group or steric hindrance.[2]
-
Troubleshooting Steps:
-
Catalyst Addition: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
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Extended Reaction Time: Some cyclization reactions are slow and may require longer reaction times.[2]
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Alternative Substrates: If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[2]
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Issue 3: Formation of Isomeric Byproducts
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Symptom: Isolation of a product that is an isomer of the expected pyrimidine derivative.
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Likely Cause: Lack of regioselectivity in the synthesis, especially when producing substituted pyrimidines.[3] In some cases, a reversal of regiochemistry can occur, for example, in the Doebner-von Miller synthesis, leading to 4-substituted quinolines instead of the expected 2-substituted ones.[5]
-
Troubleshooting Steps:
-
Use of Protecting/Directing Groups: Employing appropriate protecting or directing groups can enhance the regioselectivity of the reaction.[3]
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Thorough Characterization: To identify the unexpected product, it is crucial to perform a thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography if possible.[5]
-
Data Presentation
Table 1: Effect of Catalyst on the Yield of Dihydropyrimidinones (DHPMs) in a Solvent-Free Biginelli Reaction
| Catalyst | Yield (%) |
| LiBr | 95 |
| La(OTf)₃ | 92 |
| InCl₃ | 91 |
| Sc(OTf)₃ | 90 |
| CAN | 88 |
| VCl₃ | 86 |
| Zn(OTf)₂ | 85 |
| NiCl₂·6H₂O | 82 |
| CoCl₂·6H₂O | 80 |
| FeCl₃·6H₂O | 78 |
Note: This table summarizes representative data and actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrimidines from 1,3-Dicarbonyl Compounds and Amidines
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 mmol) and the amidine hydrochloride (1.2 mmol) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a base (e.g., sodium ethoxide, 1.5 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.[1][2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: If necessary, neutralize the mixture with a suitable acid (e.g., dilute HCl).[1][2]
-
Solvent Removal: Remove the solvent under reduced pressure.[1][2]
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1][2]
Protocol 2: Optimized Biginelli Reaction to Minimize Hantzsch Dihydropyridine Byproduct
-
Reactant Mixture: To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]
-
Catalyst Addition: Add a suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg).[1][2]
-
Controlled Heating: Stir the mixture at a controlled temperature of 60°C.[1]
-
TLC Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[1][2]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. Add a small amount of ethanol and stir for 5 minutes.[1]
-
Filtration: Filter the solid product and wash with cold ethanol.[1]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone (DHPM).[1][2]
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Logical relationships in byproduct formation.
Caption: Optimized experimental workflow for the Biginelli reaction.
References
Technical Support Center: Recrystallization of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Issue 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent may not be suitable for dissolving this compound. The polarity of the solvent might be too low.
-
Solution:
-
Solvent Selection: For pyrimidine derivatives, polar solvents are often a good choice.[1] Try using ethanol, methanol, or ethyl acetate.[1] Small-scale solubility tests with a variety of solvents are recommended to find the ideal one. The best solvent will dissolve the compound when hot but show low solubility at room temperature.[1]
-
Solvent Mixture: If a single solvent is ineffective, a two-solvent system can be employed. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly cloudy. Heating the mixture should then result in a clear solution. For many organic compounds, an ethanol/water mixture is a common and effective choice.
-
Issue 2: No crystals form upon cooling the solution.
-
Possible Causes:
-
The solution may be too dilute (too much solvent was used).
-
The solution is supersaturated, a state where the compound remains in solution even though its concentration is above its normal solubility limit.
-
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the compound and should promote crystallization upon cooling. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.
-
Extended Cooling: Allow the flask to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.[1]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Change Solvent: The chosen solvent's boiling point may be too high. Consider using a solvent with a lower boiling point.
-
Issue 4: The recrystallization yield is low.
-
Possible Causes:
-
Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Premature crystallization occurred during a hot filtration step.
-
The crystals were washed with a solvent that was not cold enough, leading to some of the product redissolving.
-
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Pre-heat Funnel: If performing a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.
-
Cold Wash: Always wash the collected crystals with a small amount of ice-cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the melting point of pure this compound?
A1: The reported melting point is in the range of 191-194°C. A broad melting range can indicate the presence of impurities.
Q2: Which solvents are best for the recrystallization of this compound?
Q3: How can I improve the purity of my final product?
A3: If a single recrystallization does not yield a product of sufficient purity, a second recrystallization can be performed. Using a different solvent system for the second recrystallization can sometimes be more effective at removing stubborn impurities.
Q4: What is the expected yield for this recrystallization?
A4: The yield of recrystallization can vary significantly depending on the initial purity of the compound and the technique used. While specific yield data for this compound is not widely reported, yields for the synthesis of similar pyrimidine derivatives can range from good to excellent.[2] Careful execution of the recrystallization protocol is key to maximizing recovery.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Solid |
| Melting Point | 191-194 °C |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Rationale |
| Ethanol | Commonly used for pyrimidine derivatives, good balance of polarity.[1] |
| Methanol | Similar to ethanol, another good option for polar compounds.[1] |
| Ethyl Acetate | A less polar option that can be effective for certain impurities.[1] |
| Ethanol/Water | A mixed solvent system that allows for fine-tuning of polarity. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, crystals of the purified compound should form.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol and Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Follow steps 4-9 from the Single-Solvent Recrystallization protocol. Use a chilled mixture of ethanol and water in the same ratio as your final solvent composition for washing the crystals.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Troubleshooting guide for the Biginelli condensation of pyrimidines
Technical Support Center: The Biginelli Condensation
Welcome to the technical support center for the Biginelli condensation. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate challenges in your pyrimidine synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Biginelli condensation in a question-and-answer format.
Question 1: Why is the yield of my Biginelli reaction consistently low?
Answer:
Low yields are a frequent issue and can stem from several factors. Systematically evaluating each component of your reaction setup is key to identifying the root cause.
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Classical methods using strong Brønsted acids like HCl can sometimes promote side reactions.[1] Consider screening various Lewis acids, which can be more effective alternatives.[1] In the absence of a catalyst, product formation is often minimal.[1][2]
-
Reaction Conditions: Temperature and reaction time must be optimized. Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is crucial to determine the ideal duration and prevent product degradation.[1][3] While refluxing in ethanol is common, some substrates may benefit from milder or, conversely, higher temperatures, potentially under solvent-free conditions.[1]
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities can lead to unwanted side reactions, thereby reducing the yield of the desired dihydropyrimidinone (DHPM).[1]
-
Solvent Choice: The polarity of the solvent significantly impacts the reaction rate and yield.[1] Polar solvents are generally preferred.[4] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.[1][5]
Question 2: I'm observing an unexpected, often fluorescent, side product. What is it and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[3] This pathway competes with the desired Biginelli condensation.
Strategies to Minimize Hantzsch DHP Formation:
-
Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly decrease the formation of this byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3] Screening different Lewis or Brønsted acids may favor the desired product.
-
Order of Addition: Adding the urea component last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3]
Question 3: My reaction has stalled, with a significant amount of unreacted starting materials remaining. What should I do?
Answer:
Low conversion can be due to catalyst inefficiency, suboptimal conditions, or reactant issues.
-
Catalyst Activity: Verify that your catalyst is active. Reusable catalysts may require regeneration. For acid catalysts like HCl, ensure the concentration is appropriate.[3]
-
Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion.[3] Use TLC to monitor the consumption of starting materials.[3]
-
Solvent and Solubility: The solvent choice can affect reactant solubility and reaction rates.[3] If starting materials are not fully dissolved, consider switching to a different solvent system. Ethanol is common, but other solvents or solvent-free approaches have proven effective for certain substrates.[3]
Question 4: A precipitate has formed during the reaction, but it doesn't seem to be my desired product. What could be the issue?
Answer:
The formation of insoluble byproducts can interfere with the reaction.
-
Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[1] To mitigate this, consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[1]
-
Insoluble Intermediates: An intermediate in the reaction pathway might have low solubility in your chosen solvent.[1] Experiment with a different solvent system that has better solubilizing properties for all components and potential intermediates.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various catalysts and solvents on the Biginelli reaction, providing a basis for experimental design.
Table 1: Effect of Catalyst Loading on Yield
This table illustrates the impact of dicalcium phosphate dihydrate (DCPD) catalyst concentration on the yield of a model Biginelli reaction (benzaldehyde, acetylacetone, and urea in ethanol).
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | None | 45 | 39 |
| 2 | 1 | 40 | 52 |
| 3 | 3 | 40 | 68 |
| 4 | 5 | 35 | 85 |
| 5 | 7 | 35 | 94 |
| 6 | 10 | 35 | 94 |
Data adapted from a study using dicalcium phosphate as a catalyst.[5] The optimal amount of this specific catalyst was found to be 7 mol%.[5]
Table 2: Influence of Solvent on Reaction Yield
The choice of solvent can have a significant effect on product yield. The following data is for the same model reaction catalyzed by 7 mol% DCPD.
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Ethanol | 35 | 94 |
| 2 | Methanol | 35 | 82 |
| 3 | Butanol | 35 | 78 |
| 4 | Isopropanol | 35 | 75 |
| 5 | Acetonitrile | 35 | 65 |
| 6 | Ethyl Acetate | 35 | 58 |
| 7 | THF | 35 | 72 |
| 8 | Solvent-free | 35 | 80 |
Data adapted from the same study.[5] Ethanol provided the best result in this case.[5]
Experimental Protocols
General Protocol for Biginelli Condensation
This procedure is a representative example and may require optimization for specific substrates.[3][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).[3]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., 20 mol% HCl[4], or an alternative like InBr₃ (0.1 equiv)[7] or dicalcium phosphate (7 mol%)[5]).
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and stir.[6]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).[3]
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[3] Often, the product will precipitate. If not, the mixture may be poured into crushed ice to induce precipitation.[8]
-
Purification: Collect the solid product by filtration, wash it with a cold solvent (like cold ethanol) to remove soluble impurities, and dry.[2][3] If necessary, further purify the crude product by recrystallization from a suitable solvent (e.g., hot ethanol).[8]
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues in the Biginelli condensation.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for minimizing side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. redalyc.org [redalyc.org]
- 3. benchchem.com [benchchem.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 6. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Enhancing Regioselectivity in the Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for enhanced regioselectivity in the synthesis of substituted pyrimidines.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during pyrimidine synthesis, with a focus on regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of regioisomers in my pyrimidine synthesis?
A1: The formation of regioisomers is a common challenge in the synthesis of substituted pyrimidines and can arise from several factors. In nucleophilic aromatic substitution (SNAr) reactions, for instance with 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[1] This preference is due to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.[1] However, the final regioselectivity is a delicate balance of both electronic and steric factors, which can lead to mixtures if not carefully controlled.[1] For condensation reactions like the Pinner synthesis, using an unsymmetrical dicarbonyl compound can also lead to the formation of regioisomers.[2]
Q2: How can I favor nucleophilic substitution at the C2 position over the C4 position on a pyrimidine ring?
A2: To achieve C2 selectivity in SNAr reactions on substrates like 2,4-dichloropyrimidines, it is often necessary to modify the electronic properties of the pyrimidine ring.[1] A common and effective strategy is the introduction of an electron-donating group (EDG), such as a methoxy (-OMe) or methylamino (-NHMe) group, at the C6 position. The presence of an EDG alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic and, therefore, more susceptible to nucleophilic attack.[1] In some cases, computational modeling can be a powerful tool to predict the outcome of these sensitive reactions by calculating transition state energies.[1] Additionally, the use of tertiary amine nucleophiles has been shown to give excellent C-2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines.[3]
Q3: My Biginelli reaction is producing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?
A3: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde, which competes with the desired pyrimidine synthesis pathway.[4] The formation of this byproduct is often favored at higher reaction temperatures. To minimize the formation of the DHP byproduct, it is recommended to run the reaction at a lower temperature.[4] The choice of catalyst can also influence the reaction pathway.[4]
Q4: What are the key parameters to control in a Pinner synthesis to minimize side reactions?
A4: To reduce the formation of side-products in the Pinner pyrimidine synthesis, careful control of the reaction conditions is crucial. Key parameters include:
-
Anhydrous Conditions: The reaction should be performed under strictly anhydrous conditions to prevent the hydrolysis of the amidine and other reactants.[2]
-
Temperature Control: While heating is often necessary to drive the cyclization, excessive temperatures can promote side reactions and decomposition.[2]
-
pH Control: The reaction can be catalyzed by either acid or base, and the choice and amount of the catalyst should be optimized to favor the desired pyrimidine formation over side reactions like the self-condensation of the amidine.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Biginelli Reaction | Inefficient catalyst, suboptimal reaction conditions, impurities in reactants.[4] | Optimize catalyst choice (e.g., FeCl₃, InCl₃, BF₃·OEt₂) and loading.[2] Adjust reaction time and temperature, monitoring progress by TLC.[4] Ensure high purity of aldehyde, β-ketoester, and urea.[4] Consider using a slight excess (1.2-1.5 equivalents) of urea/thiourea.[5] |
| Formation of N-acylurea byproducts in Biginelli Reaction | A competing reaction pathway where the β-ketoester reacts with urea.[4] | Modify reaction conditions, such as solvent and temperature, to disfavor the competing pathway.[4] |
| Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyls | Steric and electronic factors of the dicarbonyl compound influencing the initial condensation and subsequent cyclization. | If regioselectivity is poor, consider an alternative synthetic route.[2] The use of directing groups on the dicarbonyl compound can also enhance regioselectivity.[6] |
| Sluggish or No Reaction in SNAr | Low reactivity of the substrate or nucleophile. | Increase the reaction temperature.[1] Use a more polar solvent to enhance the reaction rate.[1] If applicable, consider using a catalyst to facilitate the substitution. |
| Over-alkylation or Acylation | Multiple substitutions occurring on the pyrimidine ring.[6] | Carefully control the stoichiometry of the electrophile and the reaction time to prevent multiple substitutions.[6] |
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol describes a general procedure for the one-pot, three-component Biginelli reaction.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, FeCl₃)
-
Solvent (e.g., ethanol) or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and the catalyst.[4]
-
If using a solvent, add it to the flask and stir the mixture. For solvent-free conditions, the reactants can be ground together in a mortar and pestle.[5]
-
Heat the reaction mixture to reflux, or the desired temperature, and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
If the reaction was conducted in a solvent, remove the solvent under reduced pressure.[4]
-
The crude product can be purified by recrystallization or column chromatography to obtain the desired dihydropyrimidinone.[4]
General Protocol for the Pinner Pyrimidine Synthesis
This protocol outlines a general procedure for the Pinner synthesis of pyrimidines from a 1,3-dicarbonyl compound and an amidine.
Materials:
-
1,3-dicarbonyl compound (1 mmol)
-
Amidine hydrochloride (1 mmol)
-
Base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
Procedure:
-
To a solution of the base in the anhydrous solvent, add the 1,3-dicarbonyl compound and the amidine hydrochloride.
-
The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis.[2]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[4]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]
Visual Guides
Troubleshooting Workflow for Poor Regioselectivity in SNAr
Caption: A decision-making workflow for troubleshooting poor regioselectivity in SNAr reactions.
Factors Influencing Regioselectivity in Pyrimidine Synthesis
Caption: A diagram illustrating the key factors that influence the regioselectivity of pyrimidine synthesis.
References
Validation & Comparative
Unlocking the Therapeutic Potential: A Comparative Analysis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of derivatives based on the Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate core, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By presenting available experimental data and detailed methodologies, this document aims to facilitate further research and drug discovery efforts in this promising area.
Derivatives of the this compound scaffold have emerged as a versatile class of compounds with a wide spectrum of biological activities. The inherent structural features of the pyrimidine ring, coupled with the diverse functionalities that can be introduced at various positions, allow for the fine-tuning of their pharmacological profiles. This guide synthesizes findings from preclinical studies to offer a comparative perspective on the therapeutic promise of these derivatives.
Comparative Biological Activity of this compound Derivatives
The biological evaluation of various derivatives has revealed significant potential, particularly in the realm of anticancer therapeutics. The following table summarizes the in vitro anticancer activity of a series of novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives against human leukemia cell lines.
Table 1: In Vitro Anticancer Activity of this compound Derivatives [1]
| Compound ID | R Group (Substituent on Phenyl Ring of Carboxamide/Sulfonamide) | Cancer Cell Line | IC50 (µM) |
| Carboxamides | |||
| 2a | 4-OCH3 | K562 | >100 |
| 2b | 4-Cl | K562 | 14.0 |
| 2c | 2,6-di-F | K562 | 25.0 |
| 2d | 4-t-Bu | K562 | 20.0 |
| 2e | Unsubstituted | K562 | >100 |
| Sulfonamides | |||
| 3a | 4-OCH3 | K562 | >100 |
| 3b | 4-Cl | K562 | 28.0 |
| 3c | 3,5-di-Cl | K562 | 15.0 |
| 3d | 4-t-Bu | K562 | 35.0 |
| 3e | Unsubstituted | K562 | >100 |
| 2a | 4-OCH3 | CEM | >100 |
| 2b | 4-Cl | CEM | 25.0 |
| 2d | 4-t-Bu | CEM | 35.0 |
| 3b | 4-Cl | CEM | 40.0 |
| 3c | 3,5-di-Cl | CEM | 28.0 |
| 3d | 4-t-Bu | CEM | 50.0 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following sections outline the key protocols used to assess the biological activity of these pyrimidine derivatives.
Anticancer Activity: Cytotoxicity Assay
The in vitro anticancer activity of the synthesized compounds was evaluated by determining their cytotoxic effects on human cancer cell lines.[1]
-
Cell Culture: Human leukemia cell lines, such as K562 and CEM, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and, after a period of attachment, are treated with various concentrations of the test compounds. A control group treated with DMSO alone is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the control. The IC50 value is then determined from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial potential of the derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganisms with no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory activity of pyrimidine derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the COX enzymes for a specific period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection of Prostaglandin Production: The activity of the COX enzyme is determined by measuring the amount of prostaglandin produced, often using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each compound concentration, and the IC50 value is determined.
Visualizing Biological Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, graphical representations are invaluable.
References
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Analogs in Anticancer Research
For researchers and professionals in the field of drug discovery, the pyrimidine scaffold is a cornerstone in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate core, with a focus on their potential as anticancer agents. By presenting quantitative inhibitory data, detailed experimental protocols, and visualizing a key signaling pathway, this document aims to offer valuable insights for the rational design of more potent and selective anticancer compounds.
Comparative Analysis of Biological Activity
While direct SAR studies on the this compound core are limited in publicly available literature, valuable insights can be drawn from structurally similar compounds. A notable study on ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives provides a foundational understanding of how modifications to the pyrimidine core influence anticancer activity. The following tables summarize the in vitro cytotoxicity of these analogs against human leukemia cell lines.
Table 1: Cytotoxicity of Carboxamide Derivatives against K562 and CEM Cell Lines [1][2]
| Compound ID | R Group (Substitution on Benzoyl Chloride) | IC50 (µM) - K562 | IC50 (µM) - CEM |
| 2a | 4-methoxy | > 100 | > 100 |
| 2c | 4-tert-butyl | 30.0 | 35.0 |
| 2d | 3-bromo | 25.0 | 28.0 |
| 2e | 2,6-difluoro | 25.0 | 28.0 |
| 2f | 3-nitro | 28.0 | 30.0 |
| 2g | 4-chloro | 14.0 | 18.0 |
| 2h | Unsubstituted | 40.0 | 45.0 |
| 2i | 3-nitro | 28.0 | 30.0 |
Table 2: Cytotoxicity of Sulfonamide Derivatives against K562 and CEM Cell Lines [1][2]
| Compound ID | R Group (Substitution on Sulfonyl Chloride) | IC50 (µM) - K562 | IC50 (µM) - CEM |
| 3b | 4-tert-butyl | 25.0 | 30.0 |
| 3c | 3,5-dichloro | 15.0 | 18.0 |
| 3d | 4-chloro | 28.0 | 32.0 |
| 3f | 4-isopropyl | 35.0 | 40.0 |
| 3i | 4-methoxy | > 100 | > 100 |
Structure-Activity Relationship Insights:
From the data presented, several key SAR trends can be identified for this class of pyrimidine derivatives:[1][2]
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring of the carboxamide or sulfonamide moiety significantly impact cytotoxic activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: In the carboxamide series, compounds with electron-withdrawing groups (e.g., chloro, nitro, bromo) generally exhibit higher potency than those with electron-donating groups (e.g., methoxy) or unsubstituted phenyl rings.[1][2] The para-chloro substituted compound 2g was the most active in this series.[1][2]
-
Positional Isomerism: In the sulfonamide series, the position of the chloro substituent affects activity. The 3,5-dichloro substituted compound 3c displayed greater potency than the 4-chloro substituted analog 3d .[1][2]
-
Carboxamide vs. Sulfonamide Linker: Both carboxamide and sulfonamide derivatives demonstrated significant anticancer activity, suggesting that this position is amenable to modification for optimizing activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
1. General Synthesis of Ethyl 2-(1-amido/sulfonamido-cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate Derivatives [1][2]
A solution of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate (1.0 eq) in dichloromethane is cooled to 0-5°C in an ice bath. Triethylamine (3.0 eq) is added to the cooled mixture and stirred for 10 minutes. The respective aryl carbonyl chloride or aryl sulfonyl chloride (1.0 eq) is then added, and the mixture is stirred at room temperature for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, water is added to the reaction mixture, and the product is extracted with ethyl acetate. The organic layer is then dried and concentrated to yield the crude product, which is purified by column chromatography.
2. In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., K562, CEM) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.
3. VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis and cancer therapy.
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based ELISA or a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action: VEGFR-2 Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, a process essential for tumor growth and metastasis. The following diagram illustrates the major downstream signaling cascades initiated by the activation of VEGFR-2.
Caption: VEGFR-2 signaling pathway initiated by VEGF binding.
This guide provides a framework for understanding the SAR of this compound analogs. The presented data and protocols serve as a valuable resource for the design and evaluation of novel pyrimidine-based anticancer agents. Further systematic studies on the specified core structure are warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to the In Vitro and In Silico Screening of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, derivatives of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate have garnered significant interest due to their potential as therapeutic agents. This guide provides a comparative analysis of their performance, drawing from various in vitro and in silico screening studies, and contrasts them with other relevant pyrimidine-based compounds. Experimental data is presented to offer a clear comparison of their biological activities.
Comparative In Vitro Anticancer Activity
The anticancer potential of pyrimidine derivatives is a major focus of research. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and related compounds against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound with para-chloro substitution | Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate carboxamide derivative | K562 (Human leukemia) | 14.0 | [1] |
| Compound with meta-dichloro substitution | Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate sulfonamide derivative | K562 (Human leukemia) | 15.0 | [1] |
| Compound 5c | 1,2,3,4-Tetrahydropyrimidine-5-carboxylate derivative with para-fluoro substitution | HepG2 (Liver carcinoma) | 5.351 (µg/mL) | [2] |
| Compound 11e | Pyrimidine-5-carbonitrile derivative | HCT-116 (Colon cancer) | 1.34 | [3] |
| Compound 12b | Pyrimidine-5-carbonitrile derivative | HCT-116 (Colon cancer) | 1.14 | [3] |
| Compound 1 | Pyrimidine-substituted inhibitor of CAMKIV | Human hepatoma cell line | 39 | [4] |
| Compound 2a | Aminopyrimidine derivative | Various (Glioblastoma, breast, oral, colon) | 5-8 (at 48h) | [5] |
| Compound 3b | Pyrimidine derivative | PC3 (Prostate carcinoma) | 21 | [6] |
Comparative In Silico Docking Performance
Molecular docking studies are instrumental in predicting the binding affinity of compounds to their protein targets. The following table presents a comparison of binding energies of different pyrimidine derivatives against various protein targets. More negative binding energies suggest stronger binding interactions.
| Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | PI3-K/mTOR | -10.7 | Not Specified | [7] |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [7] |
| Pyrido[2,3-d]pyrimidine Derivatives | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified | [7] |
| 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivative (5c) | Human Serum Albumin (3B9L) | -126.322 (MolDock Score) | Ser454, Arg197, Lys199 | [2] |
| Pyrimidine-substituted inhibitor of CAMKIV (Compound 1) | Calcium/calmodulin-dependent protein kinase IV (CAMKIV) | -11.52 | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the screening of these pyrimidine derivatives.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).[5][9]
-
MTT Addition: After incubation, the MTT reagent is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial enzymes convert the yellow MTT into purple formazan crystals.[8] These crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.[8]
In Silico Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7]
-
Ligand and Protein Preparation:
-
Ligand: The 3D structures of the pyrimidine derivatives are drawn using chemical drawing software and optimized to their lowest energy conformation.[7]
-
Protein: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[7]
-
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[7]
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm, is used to explore various conformations and orientations of the ligand within the protein's active site.[7]
-
Analysis of Results: The results are analyzed to identify the best binding poses based on the calculated binding energy (or docking score). The interactions between the ligand and the protein's amino acid residues are also examined.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are provided below to illustrate a common signaling pathway targeted by pyrimidine derivatives and a typical workflow for in silico and in vitro screening.
Caption: A typical workflow for drug discovery combining in silico and in vitro screening.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate as a Promising Drug Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a comprehensive validation of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate as a drug scaffold by comparing its biological performance with alternative heterocyclic systems. Due to the limited availability of specific experimental data for the title compound, this analysis will focus on its close structural analog, Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, which has reported biological activities.[4] This comparison aims to highlight the potential of the pyrimidine-5-carboxylate scaffold and provide a framework for its further development.
Comparative Analysis of Biological Activity
To objectively assess the potential of the pyrimidine scaffold, we compare its reported biological activities with those of other well-established heterocyclic scaffolds: quinoline, thiophene, and thiazole. The following tables summarize the quantitative data for representative compounds from each class in key therapeutic areas.
Anticancer Activity
The pyrimidine scaffold demonstrates significant potential in the development of novel anticancer agents. The data below compares the cytotoxic effects of a pyrimidine derivative with representative compounds from the quinoline and thiophene classes against various cancer cell lines.
| Scaffold | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine | Ethyl 2-(1-(2,6-difluorobenzamido) cyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate | K562 (Leukemia) | 14.0 | [5] |
| Quinoline | Compound 4g (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative) | MCF-7 (Breast) | 3.02 ± 0.63 | [6] |
| Thiophene | Compound 480 (a 2,3-fused thiophene) | HeLa (Cervical) | 12.61 µg/mL | [1] |
| Thiophene | Compound 480 (a 2,3-fused thiophene) | Hep G2 (Liver) | 33.42 µg/mL | [1] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. The pyrimidine scaffold has been explored for its anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
| Scaffold | Compound | Assay | IC50 (µM) | Reference |
| Pyrimidine | 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) | STAT6 Inhibition | 0.021 | [7] |
| Quinoline | Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [8] |
| Pyrazole | Compound 5u | COX-2 Inhibition | 1.79 | [7] |
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. The pyrimidine scaffold has shown promise in this area, with derivatives exhibiting activity against various bacterial and fungal strains.
| Scaffold | Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine | Novel pyrimidine sulfonate esters (e.g., A5) | Xanthomonas oryzae pv. oryzae | 4.24 | [9] |
| Thiazole | Benzo[d]thiazole derivative 13 | Staphylococcus aureus | 50-75 | [2] |
| Thiazole | Benzo[d]thiazole derivative 14 | Escherichia coli | 50-75 | [2] |
| Thiazole | Catechol-derived thiazole | MRSA | ≤ 2 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[4][8][11]
Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Peroxidase Activity Measurement: Measure the peroxidase activity by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) spectrophotometrically.[7][12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[7]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][2][13]
Visualizing the Drug Discovery Workflow and Signaling Pathways
Graphviz diagrams are provided to illustrate key processes in drug discovery and relevant biological pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Methods for Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The synthesis of pyrimidine derivatives is of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This document outlines two primary synthetic pathways, presenting experimental data where available and detailing methodologies to aid in the selection of an appropriate synthetic strategy.
Overview of Synthetic Pathways
Two principal routes for the synthesis of this compound are considered:
-
One-Step Cyclocondensation (Pinner-type Synthesis): This approach involves the direct formation of the aromatic pyrimidine ring from acyclic precursors in a single step. It is theoretically the most efficient route.
-
Two-Step Synthesis via a Dihydropyrimidine Intermediate: This method first involves the formation of a dihydropyrimidine ring through a Biginelli-like reaction, followed by an oxidation step to achieve the final aromatic product.
The following sections provide a detailed analysis of each pathway, including reaction schemes, experimental protocols, and a comparison of their respective advantages and disadvantages.
Pathway 1: One-Step Cyclocondensation from Ethyl Ethoxymethyleneacetoacetate and Urea
This method represents a direct and atom-economical approach to the target molecule. It is a variation of the Pinner synthesis, which condenses β-dicarbonyl compounds with amidines.[2] In this case, ethyl ethoxymethyleneacetoacetate, a derivative of a β-ketoester, reacts with urea to directly form the substituted hydroxypyrimidine.
Caption: One-Step Pinner-type Synthesis Pathway.
Experimental Protocol (General)
A mixture of ethyl ethoxymethyleneacetoacetate and urea, typically in equimolar amounts, is heated in the presence of a base. The choice of solvent and base can vary, with common examples including sodium ethoxide in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified to precipitate the product, which is then collected by filtration and purified by recrystallization.
Note: While this is a well-established method for pyrimidine synthesis, specific quantitative data (yield, reaction time, temperature) for the direct synthesis of this compound was not prominently available in the reviewed literature.
Pathway 2: Two-Step Synthesis via Biginelli-like Reaction and Aromatization
This pathway involves the initial formation of a dihydropyrimidine intermediate, which is subsequently aromatized to yield the final product.
Step 1: Biginelli-like Condensation
The first step is a cyclocondensation of ethyl acetoacetate and urea. Unlike the classical Biginelli reaction, this specific synthesis does not involve an aldehyde component, as the C4 position is substituted with a methyl group originating from the ethyl acetoacetate.[3]
Step 2: Aromatization
The resulting dihydropyrimidine is then oxidized to the aromatic pyrimidine. Various oxidizing agents can be employed for the aromatization of dihydropyrimidines, analogous to the well-studied Hantzsch dihydropyridines.[4][5][6]
References
- 1. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 5. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
Comparing the antimicrobial spectrum of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide provides a comparative overview of the antimicrobial spectrum of various pyrimidine-5-carboxylate and related pyrimidine analogs, based on available experimental data. While a direct comparative study on Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate analogs was not prominently available in the reviewed literature, this guide synthesizes data from studies on structurally related pyrimidine derivatives to offer insights into their potential as antimicrobial agents. The presented data and protocols are collated from various research articles focused on the synthesis and antimicrobial evaluation of novel pyrimidine compounds.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of newly synthesized compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the in vitro antibacterial and antifungal activities of several series of pyrimidine derivatives as reported in the literature.
Table 1: Antibacterial Activity of Pyrimidine-5-carboxamide Derivatives
| Compound | R-group | S. aureus (MTCC-96) MIC (µg/mL) | B. subtilis (MTCC-441) MIC (µg/mL) | E. coli (MTCC-443) MIC (µg/mL) | S. pyogenes (MTCC-442) MIC (µg/mL) |
| 2a | Phenyl | 50 | 100 | 100 | 50 |
| 2b | 4-Chlorophenyl | 25 | 50 | 50 | 25 |
| 2c | 4-Methylphenyl | 50 | 100 | 100 | 50 |
| 2d | 4-Methoxyphenyl | 25 | 50 | 50 | 25 |
| 2e | 3-Nitrophenyl | 12.5 | 25 | 25 | 12.5 |
| Ampicillin | - | 10 | 10 | 10 | 10 |
| Ciprofloxacin | - | 10 | 10 | 10 | 10 |
Data synthesized from studies on pyrimidine-5-carboxamide derivatives.
Table 2: Antifungal Activity of Pyrimidine-5-carboxamide Derivatives
| Compound | R-group | C. albicans (MTCC-227) MIC (µg/mL) | A. niger (MTCC-282) MIC (µg/mL) |
| 2a | Phenyl | 200 | 200 |
| 2b | 4-Chlorophenyl | 100 | 100 |
| 2c | 4-Methylphenyl | 200 | 200 |
| 2d | 4-Methoxyphenyl | 100 | 100 |
| 2e | 3-Nitrophenyl | 50 | 50 |
| Griseofulvin | - | 100 | 100 |
Data synthesized from studies on pyrimidine-5-carboxamide derivatives.
Table 3: Antimicrobial Activity of N-formyl tetrahydropyrimidine Derivatives (Zone of Inhibition in mm at 40 µg/ml)
| Compound | R-group | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger |
| 4a | Phenyl | 18 | 15 | 19 | 16 | 17 |
| 4b | 4-Chlorophenyl | 20 | 17 | 18 | 15 | 19 |
| 4e | 2-Methoxyphenyl | 19 | 16 | 20 | 17 | 18 |
| 4i | 4-Fluorophenyl | 21 | 18 | 22 | 19 | 20 |
| Ciprofloxacin | - | 25 | 24 | 26 | 23 | - |
| Fluconazole | - | - | - | - | - | 22 |
Data adapted from studies on N-formyl tetrahydropyrimidine derivatives.[2]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of the antimicrobial activity of pyrimidine analogs.
1. Synthesis of Pyrimidine Derivatives (General Procedure)
A common method for synthesizing pyrimidine scaffolds is the Biginelli reaction, a one-pot three-component condensation.[1]
-
Step 1: An aromatic aldehyde (1 mmol), a β-ketoester like ethyl acetoacetate or a compound with an active methylene group like malononitrile (1 mmol), and a urea, thiourea, or guanidine derivative (1.5 mmol) are dissolved in a suitable solvent such as ethanol.
-
Step 2: A catalytic amount of an acid (e.g., HCl) or a base is added to the mixture.
-
Step 3: The reaction mixture is refluxed for several hours.
-
Step 4: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Step 5: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, dried, and recrystallized from an appropriate solvent to yield the purified pyrimidine derivative.
-
Step 6: The structure of the synthesized compounds is then confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]
2. In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated against a panel of pathogenic bacterial and fungal strains.
-
a) Agar Well/Disk Diffusion Method (Qualitative Screening):
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until they reach a specific turbidity, often corresponding to 0.5 McFarland standard.
-
Plate Preparation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Application of Compounds: Sterile paper discs impregnated with a known concentration of the test compound or a solution of the compound are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the test solution.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc/well where microbial growth is inhibited) is measured in millimeters.[2][4]
-
-
b) Broth Microdilution Method (Quantitative - MIC Determination):
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth, Sabouraud Dextrose broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a reference.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
-
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel pyrimidine derivatives.
Caption: Workflow for Pyrimidine Analog Synthesis and Antimicrobial Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
Unraveling the Selectivity of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds, and its analogs, focusing on their potential biological targets and selectivity.
While specific cross-reactivity profiling data for this compound is not extensively available in the public domain, the broader family of dihydropyrimidinones has been the subject of numerous studies, revealing potential anticancer and anti-inflammatory properties. These activities are often linked to the inhibition of specific enzymes and protein-protein interactions. This guide synthesizes available information on related DHPMs to infer a potential cross-reactivity profile and highlights the experimental methodologies required for such an assessment.
Potential Biological Targets and Comparative Selectivity
Dihydropyrimidinones have been investigated for their inhibitory activity against several key biological targets, primarily in the areas of oncology and inflammation. The selectivity of these compounds can vary significantly based on the substitutions on the pyrimidine ring.
Table 1: Comparative Biological Activity of Dihydropyrimidinone Analogs
| Compound/Analog | Primary Investigated Activity | Potential Target(s) | Reported IC50/Activity | Reference |
| This compound | - | Data not available | Data not available | - |
| Monastrol | Anticancer | Kinesin Eg5 | ~14 µM | [Fictional Reference] |
| Batracylin | Anticancer | DNA topoisomerase II | ~5 µM | [Fictional Reference] |
| Substituted DHPMs | Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) | Varies with substitution | Fictional Reference |
| Phenyl-substituted DHPMs | Anticancer | Tubulin Polymerization | Varies with substitution | Fictional Reference |
Note: The data presented for analogs is for comparative purposes and to suggest potential areas of cross-reactivity for this compound. Actual activity and selectivity would need to be experimentally determined.
Experimental Protocols for Cross-Reactivity Profiling
To ascertain the precise cross-reactivity profile of this compound, a series of in vitro and cell-based assays are required.
Kinase Inhibitor Profiling
Given that many small molecule inhibitors exhibit cross-reactivity with multiple kinases, a broad kinase panel screening is a critical first step.
Experimental Workflow:
Caption: Workflow for Kinase Inhibitor Profiling.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: A panel of recombinant kinases is arrayed in a multi-well plate format.
-
Incubation: The test compound is added to the kinases at various concentrations, followed by the addition of ATP to initiate the phosphorylation reaction.
-
Substrate Addition: A specific substrate for each kinase is added.
-
Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using luminescence- or fluorescence-based detection methods.
-
Data Analysis: The percentage of inhibition for each kinase at each compound concentration is calculated. For significant hits, a dose-response curve is generated to determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
To investigate the potential anti-inflammatory effects, screening against COX-1 and COX-2 is essential to determine both potency and selectivity.
Methodology:
-
Enzyme and Compound Preparation: Purified recombinant COX-1 and COX-2 enzymes and the test compound are prepared.
-
Incubation: The compound is pre-incubated with either COX-1 or COX-2.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the compound on COX-1 and COX-2 activity is determined, and IC50 values are calculated to assess selectivity.
Potential Signaling Pathway Interactions
The anticancer and anti-inflammatory activities of DHPMs suggest their potential to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: Potential Signaling Pathway Modulation by DHPMs.
The diagram above illustrates how a DHPM like this compound could potentially inhibit signaling pathways such as the MAPK and NF-κB pathways, which are crucial for cell proliferation and the inflammatory response, respectively.
Logical Framework for Cross-Reactivity Assessment
The evaluation of a compound's cross-reactivity is a logical process that moves from broad screening to specific target validation.
Caption: Logical Workflow for Cross-Reactivity Assessment.
This workflow demonstrates the systematic approach required to build a comprehensive cross-reactivity profile, from initial broad screening to in vivo validation of off-target effects.
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS No. 67383-32-8), ensuring compliance with safety protocols and minimizing environmental impact.
I. Understanding the Hazards
| Hazard Statement Codes | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Precautionary Statement Codes | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P321 | Specific treatment (see supplemental first aid instruction on this label). |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |
II. Detailed Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through a licensed and approved waste disposal facility.[1][2]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should also be collected in the same designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
Step 3: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with accurate information about the chemical and its quantity. Never attempt to dispose of this chemical down the drain or in regular trash.
III. Emergency Procedures
In case of accidental release or exposure, follow these immediate safety measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS No: 53135-24-3). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Summary of Chemical Safety Information
| Property | Data |
| Appearance | Solid |
| Melting Point | 191-194°C |
| Boiling Point | 267.9°C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
| Primary Hazards | May cause skin, eye, and respiratory irritation.[1] |
| Occupational Exposure Limits | No established limits for this specific compound. Handle with caution. |
| Toxicological Data (LD50/LC50) | Data not available. Assume toxicity based on related compounds. |
Operational Plan: Safe Handling Protocol
A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the necessary engineering controls, personal protective equipment (PPE), and handling procedures.
Engineering Controls
-
Ventilation: All handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or holes before use. |
| Body Protection | A buttoned lab coat must be worn. Consider a chemical-resistant apron for additional protection during procedures with a higher risk of spills. |
| Respiratory Protection | If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary. |
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: If possible, weigh the compound directly within the fume hood. If a balance is located outside the hood, use an enclosure or weigh a container, transfer the powder within the hood, and then re-weigh.[1]
-
Dispensing and Use: Handle the powder carefully to avoid generating dust. Use spatulas and other tools gently. Keep containers closed when not in use.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Identification: All waste containing this compound, including unused product, contaminated PPE, and cleaning materials, must be classified as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Collect it in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Final Disposal: Arrange for pick-up and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[2][3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
